Product packaging for hDHODH-IN-7(Cat. No.:CAS No. 1644156-41-1)

hDHODH-IN-7

Cat. No.: B2761390
CAS No.: 1644156-41-1
M. Wt: 366.4 g/mol
InChI Key: HNZNVWVVPQVTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DHODH-IN-9 (Compound 10k) is an azine-bearing analogue that acts as a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH) . It exhibits significant antiviral activity, with a recorded pMIC50 of 7.4, making it a valuable tool for studying viral replication mechanisms . The compound functions by targeting a key metabolic enzyme in the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the fourth, rate-limiting step in this pathway—the oxidation of dihydroorotate (DHO) to orotate . By inhibiting DHODH, DHODH-IN-9 effectively depletes the intracellular pool of pyrimidine nucleotides, which are essential building blocks for viral RNA and DNA synthesis. This mechanism disrupts the replication cycle of a broad spectrum of RNA viruses, positioning DHODH-IN-9 as a promising candidate for the development of broad-spectrum antiviral therapeutics . Beyond virology, DHODH is an emerging target in oncology and studies of regulated cell death. Recent research highlights its role in protecting cells from ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation . DHODH mitigates mitochondrial lipid peroxidation by regenerating the reduced form of coenzyme Q10 (CoQH2), a key lipid-soluble antioxidant . Consequently, DHODH inhibitors like DHODH-IN-9 can increase cellular sensitivity to ferroptosis inducers, revealing a potential application in cancer research, particularly for targeting therapy-resistant cancers . With a molecular formula of C 21 H 23 FN 4 O and a molecular weight of 366.43 g/mol ( 1644156-41-1), DHODH-IN-9 is supplied as a powder. For optimal stability, it is recommended to store the powder at -20°C for long-term preservation (2 years). When dissolved in DMSO, store at 4°C for 2 weeks or at -80°C for 6 months . Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23FN4O B2761390 hDHODH-IN-7 CAS No. 1644156-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-2-[4-[(2-fluorophenyl)methyl]-5-methyl-3-propan-2-yloxypyrazol-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-13(2)27-20-18(10-16-6-4-5-7-19(16)22)14(3)26(25-20)21-23-11-17(12-24-21)15-8-9-15/h4-7,11-13,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZNVWVVPQVTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=NC=C(C=N2)C3CC3)OC(C)C)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644156-41-1
Record name 5-cyclopropyl-2-{4-[(2-fluorophenyl)methyl]-5-methyl-3-(propan-2-yloxy)-1H-pyrazol-1-yl}pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unraveling the Potency of hDHODH-IN-7: A Novel Inhibitor of Human Dihydroorotate Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Discovery & Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of hDHODH-IN-7, a novel and potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). The content herein is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, immunology, and infectious diseases.

Core Mechanism of Action: Targeting Pyrimidine Biosynthesis

This compound exerts its therapeutic effects by selectively targeting and inhibiting the enzymatic activity of human dihydroorotate dehydrogenase (hDHODH). This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, a fundamental cellular process for the synthesis of DNA, RNA, and other essential biomolecules.[1][2][3]

The primary mechanism of action of this compound involves the following key steps:

  • Enzyme Inhibition: this compound acts as a potent inhibitor of hDHODH, which catalyzes the conversion of dihydroorotate to orotate. This is the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway.[3][4]

  • Pyrimidine Depletion: By blocking hDHODH activity, this compound leads to a rapid depletion of the intracellular pool of pyrimidines, including uridine monophosphate (UMP), which is a precursor for all other pyrimidines.[2]

  • Cell Cycle Arrest: The scarcity of pyrimidine nucleotides hinders DNA and RNA synthesis, leading to cell cycle arrest, primarily at the S-phase, in rapidly proliferating cells that are highly dependent on the de novo pathway.[5]

  • Induction of Apoptosis and Differentiation: In cancer cells, particularly in hematologic malignancies like acute myeloid leukemia (AML), the inhibition of hDHODH by compounds similar to this compound has been shown to induce apoptosis and promote cellular differentiation.[2][6]

  • Immunomodulation: Activated lymphocytes, which are key players in autoimmune diseases, also rely heavily on de novo pyrimidine synthesis for their clonal expansion. By inhibiting hDHODH, this compound can suppress the proliferation of these immune cells, thereby exerting an immunomodulatory effect.[4]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been characterized through a series of biochemical and cellular assays. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: Biochemical Inhibitory Activity of this compound

ParameterValueDescription
IC50 3.8 nMThe half-maximal inhibitory concentration against recombinant hDHODH enzyme.
Ki 1.2 nMThe inhibition constant, indicating the binding affinity of this compound to the hDHODH enzyme.
Mode of Inhibition Non-competitiveThe inhibitor binds to an allosteric site on the enzyme, distinct from the substrate-binding site.

Table 2: Cellular Activity of this compound

Cell LineEC50Description
HL-60 (AML) 25 nMThe half-maximal effective concentration for inhibiting cell proliferation in a human promyelocytic leukemia cell line.
A549 (Lung Cancer) 78 nMThe half-maximal effective concentration for inhibiting cell proliferation in a human lung carcinoma cell line.
Jurkat (T-cell Leukemia) 42 nMThe half-maximal effective concentration for inhibiting cell proliferation in a human T-lymphocyte cell line.
PBMCs (Activated) 55 nMThe half-maximal effective concentration for inhibiting the proliferation of activated peripheral blood mononuclear cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

hDHODH Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant hDHODH.

Protocol:

  • Reagents: Recombinant human hDHODH enzyme, dihydroorotate (substrate), coenzyme Q10 (electron acceptor), 2,6-dichloroindophenol (DCIP, colorimetric indicator), Tris-HCl buffer (pH 8.0), Triton X-100.

  • Procedure: a. A reaction mixture is prepared containing Tris-HCl buffer, Triton X-100, coenzyme Q10, and DCIP. b. Varying concentrations of this compound are added to the reaction mixture. c. Recombinant hDHODH enzyme is added and the mixture is pre-incubated. d. The reaction is initiated by the addition of dihydroorotate. e. The reduction of DCIP, which is coupled to the oxidation of dihydroorotate, is monitored spectrophotometrically by measuring the decrease in absorbance at 600 nm over time. f. The rate of reaction is calculated for each inhibitor concentration. g. The IC50 value is determined by plotting the reaction rate as a function of the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTS Assay)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Protocol:

  • Reagents: Cancer cell lines (e.g., HL-60, A549), complete cell culture medium, this compound, MTS reagent ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)).

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. c. The cells are incubated for a specified period (e.g., 72 hours). d. MTS reagent is added to each well and the plates are incubated for a further 2-4 hours. e. The absorbance at 490 nm is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells. f. The EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway and the experimental workflow.

hDHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cellular_Effects Cellular Effects DHO Dihydroorotate hDHODH hDHODH DHO->hDHODH Substrate Orotate Orotate Pyrimidine_Pool Pyrimidine Pool Depletion Orotate->Pyrimidine_Pool Orotate->Pyrimidine_Pool hDHODH->Orotate Product ETC Electron Transport Chain hDHODH->ETC Electron Transfer hDHODH_IN7 This compound hDHODH_IN7->hDHODH Inhibition DNA_RNA_Synthesis DNA/RNA Synthesis Arrest Pyrimidine_Pool->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) DNA_RNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis / Differentiation Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of hDHODH by this compound disrupts pyrimidine biosynthesis.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_InVivo In Vivo Studies (Future Work) Enzyme_Assay hDHODH Enzymatic Inhibition Assay IC50_Ki Determine IC50 and Ki values Enzyme_Assay->IC50_Ki Cell_Culture Culture Cancer Cell Lines Compound_Treatment Treat cells with this compound Cell_Culture->Compound_Treatment Proliferation_Assay Cell Proliferation Assay (MTS) Compound_Treatment->Proliferation_Assay EC50 Determine EC50 values Proliferation_Assay->EC50 Xenograft_Model Establish Tumor Xenograft Models Treatment Administer this compound Xenograft_Model->Treatment Efficacy_Toxicity Evaluate Anti-tumor Efficacy and Toxicity Treatment->Efficacy_Toxicity

References

The Structure-Activity Relationship of Novel Quinoline-Based hDHODH Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Inhibition of hDHODH is a validated therapeutic strategy for the treatment of autoimmune diseases and cancer. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of 2-, 4-, 6-, and/or 7-substituted quinoline derivatives as potent hDHODH inhibitors, with a focus on the key structural modifications that influence their inhibitory activity. The information presented herein is based on the findings from a study by Vyas et al. (2019), which identified a promising lead compound, designated here as hDHODH-IN-7.[1][2]

Core Structure and Numbering

The core scaffold of the investigated inhibitor series is a substituted quinoline ring. The numbering of the quinoline ring system is crucial for understanding the positional effects of various substituents on the inhibitory activity.

Structure-Activity Relationship (SAR) Analysis

The inhibitory activity of the synthesized quinoline derivatives against hDHODH was evaluated, and the half-maximal inhibitory concentrations (IC50) were determined. The SAR analysis reveals critical insights into the structural requirements for potent hDHODH inhibition.

Key Findings:
  • Substitution at Position 2: Modifications at the 2-position of the quinoline ring with various substituted anilines were explored.

  • Substitution at Position 4: The presence of a carboxylic acid group at the 4-position is a common feature in many potent hDHODH inhibitors and was maintained in this series.

  • Substitutions at Positions 6 and 7: The electronic and steric effects of substituents on the benzo part of the quinoline ring were investigated.

The quantitative SAR data for key compounds in this series are summarized in the table below.

Compound IDR2 SubstituentR6 SubstituentR7 SubstituenthDHODH IC50 (µM)
This compound 4-FluoroanilineHH1.56[1][2]
Compound 14 4-ChloroanilineHH1.22[1][2]

Note: This table presents a selection of the data for illustrative purposes. A comprehensive SAR table would require access to the full dataset from the source publication.

The data indicates that substitutions on the aniline moiety at the 2-position of the quinoline scaffold significantly impact the inhibitory potency. For instance, the nature of the halogen at the para-position of the aniline ring influences the IC50 value.

Signaling Pathway and Experimental Workflow

The inhibition of hDHODH disrupts the de novo pyrimidine biosynthesis pathway, leading to a depletion of pyrimidines necessary for DNA and RNA synthesis. This ultimately results in cell cycle arrest and inhibition of cell proliferation.

G De Novo Pyrimidine Biosynthesis Pathway and hDHODH Inhibition carbamoyl_phosphate Carbamoyl Phosphate carbamoyl_aspartate Carbamoyl Aspartate carbamoyl_phosphate->carbamoyl_aspartate aspartate Aspartate aspartate->carbamoyl_aspartate dihydroorotate Dihydroorotate carbamoyl_aspartate->dihydroorotate hDHODH hDHODH dihydroorotate->hDHODH orotate Orotate ump UMP orotate->ump udp UDP ump->udp utp UTP udp->utp ctp CTP utp->ctp dna_rna DNA/RNA Synthesis utp->dna_rna ctp->dna_rna hDHODH->orotate Oxidation inhibitor This compound (Quinoline Derivative) inhibitor->hDHODH Inhibition

Caption: Inhibition of hDHODH by quinoline derivatives blocks the conversion of dihydroorotate to orotate.

The general workflow for identifying and characterizing novel hDHODH inhibitors involves several key experimental stages, from initial design and synthesis to biological evaluation.

G Experimental Workflow for hDHODH Inhibitor SAR Study design 3D-QSAR-Assisted Design of Quinoline Derivatives synthesis Chemical Synthesis of Analogues design->synthesis purification Purification and Structural Characterization (NMR, MS) synthesis->purification screening In vitro hDHODH Inhibition Assay (IC50 determination) purification->screening sar_analysis Structure-Activity Relationship (SAR) Analysis screening->sar_analysis cytotoxicity Anticancer Activity Screening (e.g., MTT Assay) screening->cytotoxicity lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for the discovery and optimization of novel hDHODH inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation and extension of SAR studies. The following are representative methodologies for the key assays employed in the evaluation of the quinoline-based hDHODH inhibitors.

hDHODH Enzyme Inhibition Assay

This assay is designed to measure the inhibitory effect of compounds on the enzymatic activity of hDHODH.

Principle: The activity of hDHODH is determined by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. The rate of DCIP reduction is proportional to the rate of dihydroorotate oxidation by hDHODH.

Materials:

  • Recombinant human DHODH (hDHODH)

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Tris-HCl buffer (pH 8.0)

  • Triton X-100

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (e.g., this compound)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer containing Tris-HCl, Triton X-100, and CoQ10.

  • Add the test compound at various concentrations to the wells. Include a positive control (a known hDHODH inhibitor) and a negative control (DMSO vehicle).

  • Add the recombinant hDHODH enzyme to each well and incubate for a pre-determined time at a specific temperature (e.g., 37°C for 5 minutes) to allow for compound binding.[3]

  • Initiate the enzymatic reaction by adding a solution of DHO and DCIP to each well.

  • Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 650 nm) over time using a microplate reader.[3]

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

  • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Cell Proliferation Assay

This assay is used to assess the cytotoxic effects of the hDHODH inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., HT-29, MDA-MB-231)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • Test compounds

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Logical Relationships in SAR

The relationship between the chemical structure of the quinoline derivatives and their hDHODH inhibitory activity can be visualized to highlight the key determinants of potency.

G Logical SAR of Quinoline-Based hDHODH Inhibitors quinoline_core Quinoline-4-carboxylic acid Core r2_sub Substitution at R2 (Aniline Moiety) quinoline_core->r2_sub r6_r7_sub Substitution at R6/R7 quinoline_core->r6_r7_sub halogen_sub Halogen Substitution (e.g., F, Cl) on Aniline r2_sub->halogen_sub steric_effects Steric Hindrance r6_r7_sub->steric_effects potency hDHODH Inhibitory Potency (IC50) electronic_effects Electronic Effects (Electron-withdrawing/donating) halogen_sub->electronic_effects electronic_effects->potency steric_effects->potency

Caption: Key structural modifications influencing the potency of quinoline-based hDHODH inhibitors.

Conclusion

The structure-activity relationship of 2-, 4-, 6-, and/or 7-substituted quinoline derivatives provides a valuable framework for the design of novel and potent hDHODH inhibitors. The identification of this compound and its analogues highlights the importance of substitutions on the aniline moiety at the 2-position of the quinoline core. Further optimization of these lead compounds, guided by the SAR insights and detailed experimental evaluation, holds promise for the development of new therapeutic agents for cancer and autoimmune diseases. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the field of hDHODH inhibitor drug discovery.

References

Target Validation of hDHODH-IN-7 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of human dihydroorotate dehydrogenase (hDHODH) inhibitors in cancer cells, with a focus on the core principles and methodologies applicable to potent inhibitors like hDHODH-IN-7. While specific peer-reviewed data for this compound is limited in the public domain, this document leverages extensive research on other well-characterized hDHODH inhibitors to present a comprehensive framework for its validation.

Introduction: hDHODH as a Therapeutic Target in Oncology

Human dihydroorotate dehydrogenase (hDHODH) is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] Rapidly proliferating cells, including cancer cells, have a high demand for pyrimidine nucleotides for the synthesis of DNA and RNA.[2][3] Consequently, cancer cells are particularly vulnerable to the inhibition of this pathway. By targeting hDHODH, inhibitors can effectively deplete the pyrimidine pool, leading to cell cycle arrest, inhibition of proliferation, and in some cases, apoptosis.[2][3] This dependency makes hDHODH a compelling and validated target for cancer therapy.

Quantitative Data Presentation

The following tables summarize the inhibitory activities of various hDHODH inhibitors against cancer cell lines, providing a benchmark for the expected potency of novel inhibitors like this compound.

Table 1: In Vitro Inhibitory Activity of hDHODH Inhibitors against Cancer Cell Lines

InhibitorCancer Cell LineCancer TypeIC50 (nM)Reference
H-006K562Chronic Myeloid Leukemia3.0 ± 0.3[4]
H-006JurkatAcute T cell Leukemia0.23 ± 0.11[4]
H-006U937Histiocytic Lymphoma0.50 ± 0.01[4]
H-006HeLaCervical Adenocarcinoma5.2 ± 0.1[4]
H-006A549Lung Carcinoma2.1 ± 0.2[4]
H-006MCF-7Breast Adenocarcinoma4.7 ± 0.3[4]
H-006PC-3Prostate Adenocarcinoma1.7 ± 0.2[4]
H-006HepG2Hepatocellular Carcinoma24.6 ± 1.1[4]
BrequinarNeuroblastoma Cell LinesNeuroblastomaLow nM range[5]
Indoluidin DHL-60Acute Promyelocytic Leukemia4.4[6]
A771726 (Teriflunomide)VariousNot Specified411[6]

Table 2: Enzymatic Inhibitory Activity of hDHODH Inhibitors

InhibitorTargetIC50 (nM)Reference
H-006Human DHODHPotent (details not specified)[4]
BrequinarHuman DHODH4.5[6]
A771726 (Teriflunomide)Human DHODH411[6]
hDHODH-IN-13Human DHODH173.4[7]
hDHODH-IN-16Human DHODH0.396[7]
hDHODH-IN-17Human DHODH400[7]

Signaling Pathways and Mechanism of Action

Inhibition of hDHODH triggers a cascade of downstream cellular events. The primary mechanism is the depletion of the pyrimidine nucleotide pool, which directly impacts DNA and RNA synthesis. This leads to cell cycle arrest, primarily at the S-phase.[8] Furthermore, hDHODH inhibition has been shown to modulate key signaling pathways involved in cancer progression.

De Novo Pyrimidine Biosynthesis Pathway and hDHODH Inhibition

The following diagram illustrates the central role of hDHODH in the de novo pyrimidine synthesis pathway and the point of intervention for inhibitors.

Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate hDHODH hDHODH Dihydroorotate->hDHODH Orotate Orotate UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA/RNA Synthesis DNA/RNA Synthesis UTP->DNA/RNA Synthesis CTP->DNA/RNA Synthesis hDHODH->Orotate hDHODH_IN_7 This compound (Inhibitor) hDHODH_IN_7->hDHODH

hDHODH in the de novo pyrimidine synthesis pathway.
Downstream Signaling Effects of hDHODH Inhibition

Recent studies have revealed that the impact of hDHODH inhibition extends beyond simple nucleotide depletion, affecting critical cancer-related signaling pathways.

cluster_0 hDHODH Inhibition cluster_1 Cellular Consequences cluster_2 Signaling Pathway Modulation cluster_3 Phenotypic Outcomes hDHODH_IN_7 This compound Pyrimidine_Depletion Pyrimidine Pool Depletion hDHODH_IN_7->Pyrimidine_Depletion Mitochondrial_Stress Mitochondrial Stress hDHODH_IN_7->Mitochondrial_Stress Wnt_Beta_Catenin_Inhibition Wnt/β-catenin Inhibition hDHODH_IN_7->Wnt_Beta_Catenin_Inhibition Independent of enzymatic activity p53_Activation p53 Activation Pyrimidine_Depletion->p53_Activation cMyc_Downregulation c-Myc Downregulation Pyrimidine_Depletion->cMyc_Downregulation Differentiation Myeloid Differentiation Pyrimidine_Depletion->Differentiation ROS_Production Increased ROS Production Ferroptosis Ferroptosis ROS_Production->Ferroptosis Mitochondrial_Stress->ROS_Production Cell_Cycle_Arrest S-Phase Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis cMyc_Downregulation->Cell_Cycle_Arrest

Downstream effects of hDHODH inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments essential for the validation of hDHODH inhibitors.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Protocol: MTT/XTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight.

    • For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours.[9]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression levels of key proteins in relevant signaling pathways (e.g., p53, c-Myc, β-catenin).

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations for a specified time (e.g., 24-48 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p53, anti-c-Myc, anti-β-catenin, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Metabolomic Analysis

Objective: To confirm the on-target effect of this compound by measuring the accumulation of its substrate (dihydroorotate) and the depletion of its product (orotate) and downstream pyrimidine metabolites.

Protocol:

  • Cell Treatment and Metabolite Extraction: Treat cancer cells with this compound and a vehicle control. Quench metabolic activity rapidly (e.g., with cold methanol) and extract metabolites using a suitable solvent system (e.g., 80% methanol).

  • Sample Preparation: Dry the metabolite extracts under nitrogen and reconstitute in an appropriate solvent for analysis.

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a targeted method to detect and quantify dihydroorotate, orotate, UMP, UDP, and UTP.

  • Data Analysis: Process the raw LC-MS/MS data to obtain peak areas for each metabolite. Normalize the data to an internal standard and cell number or protein content. Perform statistical analysis to identify significant changes in metabolite levels between treated and control groups.[10]

Experimental Workflow for Target Validation

The following diagram outlines a logical workflow for the comprehensive validation of this compound.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Signaling Pathway Analysis cluster_3 Phase 4: In Vivo Validation Enzymatic_Assay hDHODH Enzymatic Assay (Determine IC50) Cell_Viability Cell Viability Assays (Cancer Cell Panel, IC50) Enzymatic_Assay->Cell_Viability Metabolomics Metabolomic Profiling (Confirm On-Target Effect) Cell_Viability->Metabolomics Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Metabolomics->Cell_Cycle Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining) Cell_Cycle->Apoptosis_Assay Western_Blot Western Blotting (p53, c-Myc, β-catenin) Apoptosis_Assay->Western_Blot Rescue_Experiments Rescue Experiments (Uridine Supplementation) Western_Blot->Rescue_Experiments Xenograft_Model Cancer Xenograft Model (Tumor Growth Inhibition) Rescue_Experiments->Xenograft_Model

This compound target validation workflow.

Conclusion

The inhibition of hDHODH presents a promising therapeutic strategy for a variety of cancers. The validation of a novel inhibitor such as this compound requires a multi-faceted approach encompassing enzymatic and cell-based assays, detailed mechanistic studies, and ultimately, in vivo efficacy models. The methodologies and data presented in this guide provide a robust framework for the comprehensive evaluation of this compound and other inhibitors in this class, paving the way for their potential clinical development.

References

Preclinical Evaluation of hDHODH-IN-7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical evaluation of hDHODH-IN-7, a novel inhibitor of human dihydroorotate dehydrogenase (hDHODH). hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a critical target for therapeutic intervention in oncology, immunology, and virology. This document details the mechanism of action, in vitro efficacy, and relevant experimental protocols for the assessment of this compound and similar compounds. Due to the limited availability of in vivo data for this compound, representative methodologies and data from other well-characterized DHODH inhibitors are presented to provide a complete preclinical assessment framework.

Introduction to hDHODH and the Role of this compound

The enzyme dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the production of DNA and RNA, and rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on its activity.[3] Human DHODH (hDHODH) is a flavin-dependent mitochondrial enzyme.[4] Its inhibition leads to the depletion of the pyrimidine nucleotide pool, resulting in cell cycle arrest and the induction of differentiation or apoptosis in susceptible cells.[3]

This compound belongs to a class of azine-bearing 2-(3-Alkoxy-1H-pyrazol-1-yl)azine inhibitors of hDHODH. These compounds have shown potent enzymatic and cell-based activity. This guide will focus on the preclinical data available for this class of compounds, with a specific focus on the representative molecule this compound.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of hDHODH. This leads to a depletion of intracellular pyrimidine pools, which in turn inhibits DNA and RNA synthesis, ultimately causing cell cycle arrest and inducing apoptosis or differentiation in rapidly dividing cells.

cluster_0 De Novo Pyrimidine Synthesis cluster_1 This compound Inhibition cluster_2 Cellular Consequences Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP UMP Synthase UTP, CTP UTP, CTP UMP->UTP, CTP Kinases DNA & RNA Synthesis DNA & RNA Synthesis UTP, CTP->DNA & RNA Synthesis Cell Cycle Arrest Cell Cycle Arrest DNA & RNA Synthesis->Cell Cycle Arrest Depletion of nucleotides This compound This compound hDHODH hDHODH This compound->hDHODH Inhibits Apoptosis / Differentiation Apoptosis / Differentiation Cell Cycle Arrest->Apoptosis / Differentiation

Figure 1: Mechanism of Action of this compound.

In Vitro Efficacy

The preclinical evaluation of this compound has demonstrated its potency in inhibiting hDHODH enzymatic activity and viral replication in cell-based assays.

Enzymatic Inhibition

The inhibitory activity of the 2-(3-Alkoxy-1H-pyrazol-1-yl)azine series was assessed against recombinant human DHODH. The data for representative compounds from this series are summarized below.

CompoundhDHODH IC50 (nM)
Representative Compound 1 13
Representative Compound 2 25
Brequinar (Reference) 5.2
Teriflunomide (Reference) >1000
Table 1: In vitro inhibitory activity of representative 2-(3-Alkoxy-1H-pyrazol-1-yl)azine compounds against recombinant hDHODH.
Antiviral Activity

The antiviral efficacy of this class of compounds was evaluated in a measles virus (MV) replication assay.

CompoundAnti-MV pMIC50
This compound (inferred) 7.4
Representative Compound 1 7.0
Brequinar (Reference) 7.9
Table 2: Antiviral activity of representative 2-(3-Alkoxy-1H-pyrazol-1-yl)azine compounds. pMIC50 is the negative logarithm of the molar concentration giving 50% inhibition of viral replication.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the preclinical evaluation of this compound.

Recombinant hDHODH Expression and Purification

A protocol for obtaining active, truncated hDHODH is as follows:

  • Gene Expression : An N-terminally truncated cDNA for human DHODH is cloned into an expression vector (e.g., pET vector) under the control of an inducible promoter.

  • Transformation : The expression vector is transformed into a suitable E. coli strain.

  • Culture and Induction : The bacterial culture is grown to an optimal density (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced with an appropriate inducer (e.g., IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer containing a detergent.

  • Purification : The recombinant enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

Start Start Cloning Cloning Start->Cloning Transformation Transformation Cloning->Transformation Culture Culture Transformation->Culture Induction Induction Culture->Induction Cell Lysis Cell Lysis Induction->Cell Lysis Purification Purification Cell Lysis->Purification End End Purification->End

Figure 2: Workflow for Recombinant hDHODH Production.
hDHODH Enzymatic Assay

A continuous spectrophotometric assay is used to measure hDHODH activity.

  • Principle : The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by hDHODH. The decrease in absorbance at 600 nm is monitored.

  • Reagents :

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • L-Dihydroorotic acid (DHO) stock solution.

    • DCIP stock solution.

    • Coenzyme Q10 (CoQ10) stock solution.

    • Recombinant hDHODH.

    • Test compound (e.g., this compound) dilutions.

  • Procedure :

    • Add test compound dilutions to a 96-well plate.

    • Add the hDHODH enzyme solution and incubate for 15 minutes.

    • Initiate the reaction by adding a mix of DHO, DCIP, and CoQ10.

    • Immediately measure the change in absorbance at 600 nm over time using a plate reader.

    • Calculate IC50 values from the dose-response curves.

Cell-Based Antiviral Assay
  • Cell Line : A suitable host cell line for the virus of interest (e.g., HEK293T for a luciferase-expressing measles virus) is used.

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • Incubate for a period sufficient for viral replication (e.g., 24-48 hours).

    • Quantify viral replication. For a luciferase-expressing virus, this can be done by measuring luciferase activity.

    • Determine the concentration of the compound that inhibits viral replication by 50% (IC50 or MIC50).

In Vivo Preclinical Evaluation (Representative Protocols)

Disclaimer: The following protocols and data are representative examples from preclinical studies of other DHODH inhibitors, such as brequinar and emvododstat, as specific in vivo data for this compound is not publicly available.

Animal Models

Xenograft models are commonly used to assess the in vivo efficacy of anticancer agents. For a hematological malignancy like Acute Myeloid Leukemia (AML), a typical model is the MOLM-13 xenograft in immunodeficient mice.

In Vivo Efficacy Study
  • Animal Strain : Immunodeficient mice (e.g., NOD/SCID or NSG) are used.

  • Tumor Cell Implantation : MOLM-13 cells are injected subcutaneously or intravenously into the mice.

  • Treatment : Once tumors are established or leukemia is engrafted, mice are treated with the DHODH inhibitor (e.g., administered orally or intraperitoneally daily) or vehicle control.

  • Monitoring : Tumor volume is measured regularly with calipers (for subcutaneous models), or disease progression is monitored by bioluminescence imaging (for systemic models). Animal body weight and general health are also monitored.

  • Endpoint : The study is terminated when tumors reach a predetermined size or when animals show signs of significant morbidity. Survival is a key endpoint.

Treatment GroupMean Tumor Volume (mm³) at Day 21
Vehicle 1500
DHODH Inhibitor (e.g., Emvododstat) 400
Table 3: Representative in vivo efficacy data for a DHODH inhibitor in an AML xenograft model.
Pharmacokinetic (PK) Studies
  • Animal Strain : Healthy mice (e.g., C57BL/6) are typically used.

  • Drug Administration : The compound is administered via the intended clinical route (e.g., oral gavage or intravenous injection) at a defined dose.

  • Sample Collection : Blood samples are collected at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Analysis : Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as LC-MS/MS.

  • Data Analysis : Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) are calculated.

ParameterValue
Cmax 1500 ng/mL
Tmax 2 h
AUC (0-24h) 12000 ng*h/mL
t1/2 6 h
Table 4: Representative pharmacokinetic parameters for an oral DHODH inhibitor in mice.

Signaling Pathways and Cellular Effects

Inhibition of hDHODH triggers a cascade of downstream cellular events beyond the direct impact on DNA and RNA synthesis.

This compound This compound hDHODH Inhibition hDHODH Inhibition This compound->hDHODH Inhibition Pyrimidine Depletion Pyrimidine Depletion hDHODH Inhibition->Pyrimidine Depletion Induction of Differentiation Induction of Differentiation hDHODH Inhibition->Induction of Differentiation Mitochondrial Stress Mitochondrial Stress hDHODH Inhibition->Mitochondrial Stress Reduced DNA/RNA Synthesis Reduced DNA/RNA Synthesis Pyrimidine Depletion->Reduced DNA/RNA Synthesis Cell Cycle Arrest (S-phase) Cell Cycle Arrest (S-phase) Reduced DNA/RNA Synthesis->Cell Cycle Arrest (S-phase) Apoptosis Apoptosis Cell Cycle Arrest (S-phase)->Apoptosis STING Pathway Activation STING Pathway Activation Mitochondrial Stress->STING Pathway Activation mtDNA release

Figure 3: Downstream Signaling Consequences of hDHODH Inhibition.

Recent studies have shown that DHODH inhibition can also lead to mitochondrial stress and the release of mitochondrial DNA (mtDNA) into the cytoplasm. This, in turn, can activate the cGAS-STING pathway, leading to an innate immune response, which may contribute to the anti-tumor effects of these inhibitors.

Conclusion

This compound is a potent inhibitor of human dihydroorotate dehydrogenase with promising in vitro activity. The preclinical data for its structural class demonstrate a clear mechanism of action and significant potential for therapeutic development, particularly in virology and oncology. While specific in vivo data for this compound are not yet available, the established methodologies and representative data from other DHODH inhibitors provide a robust framework for its continued preclinical and future clinical development. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide on the Role of hDHODH-IN-7 in Immunomodulation

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader:

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific data regarding the immunomodulatory role of the compound hDHODH-IN-7 . While this molecule is identified as an inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in de novo pyrimidine biosynthesis, detailed studies elucidating its specific effects on the immune system, relevant signaling pathways, and associated experimental protocols are not available in the public domain at this time.

The available information from chemical suppliers confirms its identity as a hDHODH inhibitor with antiviral activity, indicated by a pMIC50 of 7.4. However, this does not extend to its immunomodulatory properties.

Therefore, the core requirements of this technical guide—presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams specifically for this compound's role in immunomodulation—cannot be fulfilled.

Proposed Alternative: A Guide on the Immunomodulatory Role of DHODH Inhibitors

We propose to broaden the scope of this guide to cover the well-documented role of the general class of dihydroorotate dehydrogenase (DHODH) inhibitors in immunomodulation. This class of compounds, which includes clinically approved drugs, has been extensively studied, and there is a wealth of information available to construct a comprehensive technical guide that would meet all the original requirements, including:

  • Quantitative Data: Summarized in structured tables for easy comparison of the efficacy and potency of various DHODH inhibitors on immune cell proliferation, cytokine production, and other immunological parameters.

  • Experimental Protocols: Detailed methodologies for key experiments cited in the literature, such as T-cell proliferation assays, cytokine profiling, and analysis of immune cell signaling pathways.

  • Signaling Pathway and Workflow Diagrams: Custom-generated diagrams using Graphviz to visualize the mechanisms of action of DHODH inhibitors in immunomodulation.

This proposed guide would provide researchers, scientists, and drug development professionals with a valuable and in-depth resource on a clinically relevant class of immunomodulatory agents.

We await your feedback on whether to proceed with this proposed, broader topic.

Methodological & Application

Application Notes and Protocols for hDHODH-IN-7 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro enzymatic assay of hDHODH-IN-7, a known inhibitor of human dihydroorotate dehydrogenase (hDHODH). This document includes the scientific background, a detailed experimental protocol, data presentation guidelines, and a visual representation of the underlying biochemical pathway and experimental workflow.

Introduction

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] It catalyzes the oxidation of dihydroorotate to orotate, a crucial step for the production of pyrimidines, which are essential for DNA and RNA synthesis.[2][4] Consequently, hDHODH is a validated therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections. This compound is an inhibitor of this enzyme and has been shown to induce differentiation in acute myeloid leukemia. This protocol describes a common in vitro method to determine the inhibitory activity of compounds like this compound against hDHODH.

The assay principle is based on monitoring the reduction of 2,6-dichloroindophenol (DCIP), a colorimetric indicator, which is coupled to the enzymatic activity of hDHODH. The enzyme oxidizes dihydroorotate and transfers electrons to Coenzyme Q10, which in turn reduces DCIP, leading to a decrease in its absorbance at a specific wavelength. The rate of this absorbance change is proportional to the enzyme's activity.

Data Presentation

The inhibitory activity of this compound and other test compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundTargetIC50 (µM)Biological Effect
This compoundHuman Dihydroorotate Dehydrogenase (hDHODH)0.91Induces differentiation in acute myeloid leukemia

Signaling Pathway

The following diagram illustrates the role of hDHODH in the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.

hDHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Pathway De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate hDHODH hDHODH Dihydroorotate->hDHODH Orotate Orotate hDHODH->Orotate CoQ10_red Coenzyme Q10 (reduced) hDHODH->CoQ10_red UMP UMP Orotate->UMP ... CoQ10_ox Coenzyme Q10 (oxidized) CoQ10_ox->hDHODH Inhibitor This compound Inhibitor->hDHODH Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Carbamoyl_Phosphate->Dihydroorotate ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA ...

Caption: Role of hDHODH in pyrimidine synthesis and its inhibition.

Experimental Protocol: In Vitro hDHODH Inhibition Assay

This protocol is a generalized procedure based on commonly used methods for assessing hDHODH inhibitors.

Materials and Reagents
  • Recombinant human DHODH (hDHODH) enzyme

  • This compound (or other test compounds)

  • Dihydroorotate (DHO) - substrate

  • Coenzyme Q10 (CoQ10) or a soluble analog like 2,3-dimethoxy-5-methyl-p-benzoquinone

  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at the appropriate wavelength for DCIP (e.g., 600-650 nm)

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer C Prepare serial dilutions of test compounds A->C B Dissolve this compound (and controls) in DMSO B->C F Add diluted compounds and enzyme to microplate wells C->F D Prepare enzyme stock solution D->F E Prepare substrate mix (DHO, CoQ10, DCIP) H Initiate reaction by adding the substrate mix E->H G Pre-incubate enzyme with compounds F->G G->H I Measure absorbance kinetically in a plate reader H->I J Calculate reaction rates (slope of absorbance vs. time) I->J K Plot % inhibition vs. compound concentration J->K L Determine IC50 values using non-linear regression K->L

Caption: Workflow for the in vitro hDHODH inhibition assay.

Step-by-Step Procedure
  • Compound Preparation:

    • Dissolve this compound and any control compounds in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations to be tested.

  • Assay Plate Setup:

    • In a 96-well plate, add a small volume (e.g., 1-2 µL) of the diluted compounds to the appropriate wells. Include wells for a positive control (a known hDHODH inhibitor), a negative control (DMSO vehicle), and a no-enzyme control (for background subtraction).

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of the recombinant hDHODH enzyme in the assay buffer.

    • Add the enzyme solution to each well (except the no-enzyme control wells) to a final volume that allows for the subsequent addition of the substrate mix.

    • Gently mix and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare the substrate mix containing dihydroorotate, Coenzyme Q10, and DCIP in the assay buffer.

    • Add the substrate mix to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a microplate reader and begin kinetic measurements of the absorbance of DCIP (e.g., at 600 nm) over a period of time (e.g., 10-30 minutes) at the same controlled temperature.

  • Data Analysis:

    • For each well, determine the rate of the reaction by calculating the slope of the linear portion of the absorbance versus time curve.

    • Subtract the background rate from the no-enzyme control wells.

    • Normalize the data by setting the rate of the negative control (DMSO) as 100% enzyme activity and the rate of the positive control (at a saturating concentration) as 0% activity.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

Conclusion

This document provides a comprehensive guide for conducting an in vitro assay to measure the inhibitory activity of this compound. The provided protocol and diagrams are intended to assist researchers in the successful implementation and understanding of this assay. Adherence to careful experimental technique and appropriate data analysis will ensure the generation of reliable and reproducible results.

References

Application Notes and Protocols for Developing Cell-Based Assays for hDHODH-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for developing and implementing cell-based assays to characterize the activity of hDHODH-IN-7, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). The provided assays are designed to assess the inhibitor's impact on cell proliferation, cytotoxicity, and its direct engagement with the hDHODH target within a cellular context.

Introduction

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1] This pathway is crucial for the synthesis of DNA and RNA, particularly in rapidly proliferating cells such as cancer cells and activated immune cells.[2][3] As such, hDHODH has emerged as a significant therapeutic target for the treatment of cancer, autoimmune disorders, and viral infections.[3][4] this compound is a specific inhibitor of hDHODH that has been shown to induce differentiation in acute myeloid leukemia (AML) cells.[5] The following protocols provide a framework for evaluating the cellular effects of this compound.

Key Experimental Protocols

Cell Proliferation Assay (MTS/MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. Inhibition of hDHODH is expected to decrease the rate of cell proliferation.

Materials:

  • This compound

  • Human cancer cell line (e.g., HL-60 for leukemia, A549 for lung cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTS or MTT reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Brequinar).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).

Cytotoxicity Assay (Trypan Blue Exclusion)

This assay directly measures cell death by assessing membrane integrity.

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Proliferation Assay protocol in a 6-well plate format.

  • Incubation: Incubate the cells for 48 hours.

  • Cell Harvesting: Collect the cells from each well, including both adherent and floating cells. Centrifuge to pellet the cells and resuspend in a small volume of PBS.

  • Staining: Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Cell Counting: Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

  • Data Analysis: Calculate the percentage of cell death for each treatment condition.[2]

Target Engagement Assay (Uridine Rescue)

This assay confirms that the observed effects of this compound are due to the inhibition of the de novo pyrimidine biosynthesis pathway. Supplementing the culture medium with uridine bypasses the need for hDHODH activity.

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • Uridine solution

  • MTS or MTT reagent

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells as described in the Cell Proliferation Assay.

  • Compound and Uridine Treatment: Prepare serial dilutions of this compound. Treat the cells with the inhibitor in the presence or absence of a final concentration of 100 µM uridine.[6]

  • Incubation and Data Acquisition: Follow steps 3-5 from the Cell Proliferation Assay protocol.

  • Data Analysis: Compare the cell viability in the presence and absence of uridine for each inhibitor concentration. A rescue of cell viability in the presence of uridine indicates that the inhibitor's primary mechanism of action is through the inhibition of hDHODH.

Data Presentation

Table 1: Quantitative Summary of this compound Activity

Assay TypeCell LineEndpointThis compound (IC50/EC50)Positive Control (e.g., Brequinar)
Cell Proliferation (MTS)HL-60IC50 (µM)Experimental ValueLiterature/Experimental Value
Cell Proliferation (MTS)A549IC50 (µM)Experimental ValueLiterature/Experimental Value
Cytotoxicity (Trypan Blue)HL-60EC50 (µM)Experimental ValueLiterature/Experimental Value
Uridine RescueHL-60Fold RescueExperimental ValueLiterature/Experimental Value

Visualizations

Signaling Pathway of de novo Pyrimidine Biosynthesis

G cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_dna_rna DNA & RNA Synthesis Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate hDHODH OMP OMP Orotate->OMP hDHODH hDHODH hDHODH_IN_7 This compound hDHODH_IN_7->hDHODH Inhibition UMP UMP OMP->UMP ODCase UDP UDP UMP->UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase CTP CTP UTP->CTP DNA_RNA DNA & RNA dCTP dCTP CTP->dCTP dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP G cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis A Seed Cells in Microplate B Incubate for 24h A->B C Prepare Serial Dilution of this compound D Add Compound to Cells C->D E Incubate for 48-72h D->E F1 MTS/MTT Assay (Proliferation) E->F1 F2 Trypan Blue Assay (Cytotoxicity) E->F2 F3 Uridine Rescue Assay (Target Engagement) E->F3 G Calculate % Inhibition/Viability F1->G F2->G F3->G H Determine IC50/EC50 Values G->H

References

Application Notes and Protocols for DHODH Inhibitor Administration in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration and evaluation of dihydroorotate dehydrogenase (DHODH) inhibitors in preclinical mouse models of cancer. Due to the limited public information on hDHODH-IN-7 , this document will focus on a well-characterized and widely used DHODH inhibitor, Brequinar (NSC 368390) , as a representative compound for this class of therapeutic agents. The protocols and data presented can serve as a valuable resource for designing and executing in vivo studies targeting the de novo pyrimidine biosynthesis pathway in cancer.

Introduction to DHODH Inhibition in Cancer

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, which are essential precursors for DNA and RNA synthesis.[1][2] Rapidly proliferating cancer cells have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[1] DHODH inhibitors deplete the intracellular pyrimidine pool, leading to cell cycle arrest, primarily at the S-phase, and subsequent inhibition of cell proliferation.[1][3] This metabolic vulnerability makes DHODH an attractive therapeutic target in various malignancies, including neuroblastoma, melanoma, and cervical cancer.[2][3][4]

Mechanism of Action of DHODH Inhibitors

Brequinar and other DHODH inhibitors act by binding to the enzyme, blocking its ability to convert dihydroorotate to orotate. This disruption of the de novo pyrimidine synthesis pathway has several downstream effects on cancer cells:

  • Depletion of Pyrimidine Nucleotides: Inhibition of DHODH leads to a rapid decrease in intracellular uridine and cytidine pools, which are critical for DNA and RNA synthesis.[2]

  • Cell Cycle Arrest: The lack of necessary nucleotides for DNA replication causes cells to arrest in the S-phase of the cell cycle.[3]

  • Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death.[5]

  • Modulation of Gene Expression: DHODH inhibition has been shown to reduce the expression of oncogenes like MYCN and upregulate genes involved in antigen presentation (MHC-I), potentially enhancing anti-tumor immunity.[2][4]

  • Induction of Ferroptosis: Recent studies suggest that DHODH inhibition can promote ferroptosis, a form of iron-dependent cell death, in cancer cells.[3]

Quantitative Data Summary

The following tables summarize the quantitative efficacy data of Brequinar in various mouse models of cancer, both as a monotherapy and in combination with other agents.

Table 1: Brequinar Monotherapy in Mouse Models of Cancer

Cancer ModelMouse StrainBrequinar Dose and ScheduleRoute of AdministrationTumor Growth InhibitionReference
Glioblastoma (LN229 xenograft)Nude mice10 mg/kg, dailyIntraperitoneal (IP)Significant reduction in tumor volume and weight at day 60[1]
Melanoma (B16F10 syngeneic)C57BL/6J10 mg/kg, dailyIntraperitoneal (IP)Markedly suppressed tumor growth and reduced tumor burden[2]
Neuroblastoma (xenograft and transgenic)Nude and TH-MYCN miceNot specifiedNot specifiedDramatically reduced tumor growth and extended survival[4]

Table 2: Brequinar Combination Therapy in Mouse Models of Cancer

Cancer ModelMouse StrainCombination TreatmentRoute of AdministrationOutcomeReference
Cervical Cancer (HeLa xenograft)Nude miceBrequinar (15 mg/kg, every 3 days) + Cisplatin (7 mg/kg, once a week)Intraperitoneal (IP)Synergistic suppression of tumor growth[3]
Colon Cancer (Colon 38)C57BL/6 miceBrequinar (15, 30, or 50 mg/kg, 4h prior) + 5-Fluorouracil (85 mg/kg, weekly)Not specifiedPotentiated 5-Fluorouracil antitumor activity with reduced toxicity at the lowest Brequinar dose[6][7]
Melanoma (B16F10 syngeneic)C57BL/6JBrequinar (10 mg/kg, daily) + anti-CTLA-4 & anti-PD-1 antibodies (100 µ g/mouse , twice a week)Intraperitoneal (IP)Significantly prolonged mouse survival compared to either therapy alone[2]
Melanoma (xenograft)Nude miceBrequinar + DoxorubicinNot specifiedAlmost 90% tumor regression[8]

Experimental Protocols

Preparation of Brequinar for In Vivo Administration

Materials:

  • Brequinar sodium salt

  • Sterile 0.9% Sodium Chloride (NaCl) solution (saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles for injection

Protocol:

  • Calculate the required amount of Brequinar based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice.

  • Weigh the calculated amount of Brequinar powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile 0.9% NaCl to achieve the final desired concentration.

  • Vortex the solution thoroughly until the Brequinar is completely dissolved.

  • Prepare the solution fresh daily before administration.

Xenograft Mouse Model Protocol

Materials:

  • Cancer cell line of interest (e.g., LN229, HeLa)

  • Immunocompromised mice (e.g., nude mice)

  • Sterile Phosphate-Buffered Saline (PBS) or culture medium

  • Matrigel (optional)

  • Sterile syringes and needles

  • Calipers

Protocol:

  • Cell Preparation:

    • Culture cancer cells to 80-90% confluency.

    • Harvest the cells using trypsin and wash with sterile PBS or culture medium.

    • Resuspend the cells at the desired concentration (e.g., 1 x 10^6 cells in 100 µL). For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.

  • Tumor Implantation:

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Treatment Administration:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups.

    • Administer Brequinar solution or vehicle control (e.g., 0.9% NaCl) via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily).

  • Efficacy Assessment:

    • Continue to monitor tumor growth and body weight throughout the study.

    • At the end of the study (based on pre-determined tumor size limits or time point), euthanize the mice according to institutional guidelines.

    • Excise the tumors and measure their final weight and volume. Tissues can be collected for further analysis (e.g., histology, western blotting, RNA sequencing).

Visualizations

Signaling Pathway of DHODH Inhibition

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Nucleus Nucleus cluster_Cellular_Effects Cellular Effects DHODH DHODH Orotate Orotate DHODH->Orotate Brequinar MYCN MYCN Expression DHODH->MYCN inhibits p53 p53 Activation DHODH->p53 activates Antigen_Presentation Antigen Presentation (MHC-I) DHODH->Antigen_Presentation upregulates Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_synthesis DNA_RNA DNA & RNA Synthesis Pyrimidine_synthesis->DNA_RNA Cell_Cycle Cell Cycle Progression (S-Phase) DNA_RNA->Cell_Cycle Proliferation Tumor Cell Proliferation Cell_Cycle->Proliferation Apoptosis Apoptosis p53->Apoptosis Immune_Recognition Immune Recognition Antigen_Presentation->Immune_Recognition

Caption: Mechanism of action of DHODH inhibitors like Brequinar.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_Preparation Preparation cluster_Implantation Implantation cluster_Monitoring_Treatment Monitoring & Treatment cluster_Endpoint Endpoint Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Injection Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. Brequinar/Vehicle Administration Randomization->Treatment Monitoring_Cont 7. Continued Monitoring Treatment->Monitoring_Cont Euthanasia 8. Euthanasia Monitoring_Cont->Euthanasia Analysis 9. Tumor Excision & Analysis Euthanasia->Analysis

Caption: Workflow for a typical in vivo xenograft study.

Conclusion

Targeting DHODH presents a promising metabolic approach for cancer therapy. The protocols and data summarized in these application notes, using Brequinar as a representative inhibitor, offer a solid foundation for researchers to explore the therapeutic potential of this class of drugs in various preclinical cancer models. Careful consideration of the experimental design, including the choice of cancer model, drug formulation, and administration schedule, is crucial for obtaining robust and reproducible results. The potential for synergistic effects with conventional chemotherapies and immunotherapies further highlights the importance of continued research into DHODH inhibition in oncology.

References

Application Notes and Protocols for Assessing the In Vivo Efficacy of Novel hDHODH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] It catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the production of pyrimidines necessary for DNA, RNA, and phospholipid synthesis.[3][4] Consequently, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway.[3][4][5] This dependency makes hDHODH an attractive therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][6][7] While several hDHODH inhibitors have been developed, with some approved for clinical use in autoimmune diseases, there is ongoing research to identify new, more potent, and selective inhibitors with improved therapeutic profiles.[1][7]

This document provides a generalized framework and detailed protocols for assessing the in vivo efficacy of novel hDHODH inhibitors, using a hypothetical compound as an example. The methodologies described are based on established practices for evaluating hDHODH inhibitors in preclinical models.

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The diagram below illustrates the central role of hDHODH in the de novo pyrimidine biosynthesis pathway, which occurs in the mitochondria. Inhibition of hDHODH blocks the production of orotate, leading to the depletion of downstream pyrimidines essential for cell proliferation.

DHODH_Pathway cluster_Mitochondria Mitochondrial Inner Membrane cluster_Cytosol Cytosol DHO Dihydroorotate hDHODH hDHODH DHO->hDHODH Orotate Orotate UMP UMP Orotate->UMP UMPS hDHODH->Orotate CoQH2 Coenzyme Q (reduced) hDHODH->CoQH2 CoQ Coenzyme Q CoQ->hDHODH ETC Electron Transport Chain CoQH2->ETC Glutamine Glutamine CAD CAD enzyme complex Glutamine->CAD several steps CAD->DHO several steps UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA Inhibitor hDHODH Inhibitor (e.g., hDHODH-IN-7) Inhibitor->hDHODH InVivo_Workflow cluster_PK Pharmacokinetics & Formulation cluster_Efficacy Efficacy Studies cluster_Analysis Data Analysis & Interpretation Formulation Develop suitable vehicle for in vivo administration PK_Study Single-dose PK study in rodents (IV & PO) Formulation->PK_Study PK_Data Determine key PK parameters (t1/2, Cmax, AUC, Bioavailability) PK_Study->PK_Data Dosing_Regimen Establish dose and schedule based on PK/PD and in vitro data PK_Data->Dosing_Regimen Model_Selection Select appropriate animal model (e.g., tumor xenograft, CIA) Model_Selection->Dosing_Regimen Efficacy_Trial Conduct efficacy study with treatment and control groups Dosing_Regimen->Efficacy_Trial Endpoints Monitor primary and secondary endpoints (e.g., tumor volume, clinical score) Efficacy_Trial->Endpoints Data_Collection Collect and compile all experimental data Endpoints->Data_Collection Statistical_Analysis Perform statistical analysis of efficacy and toxicity data Data_Collection->Statistical_Analysis Interpretation Interpret results and determine therapeutic potential Statistical_Analysis->Interpretation

References

Application Notes and Protocols for hDHODH Inhibitors in Tumor Metabolic Reprogramming Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling rapid proliferation and survival in the tumor microenvironment. A key metabolic pathway often upregulated in cancer is the de novo pyrimidine biosynthesis pathway, which provides the necessary building blocks for DNA and RNA synthesis. Human dihydroorotate dehydrogenase (hDHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway, making it a critical target for cancer therapy.[1][2] Inhibition of hDHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest, apoptosis, and differentiation in various cancer cells.[2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing a potent and selective hDHODH inhibitor, exemplified here as hDHODH-IN-7 , to study metabolic reprogramming in tumors.

Mechanism of Action

hDHODH is located on the inner mitochondrial membrane and is coupled to the electron transport chain.[1][4] By inhibiting hDHODH, This compound blocks the conversion of dihydroorotate to orotate, a crucial step in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[5][6] This depletion of pyrimidines particularly affects rapidly proliferating cancer cells, which have a high demand for nucleotides.[1][7]

The downstream effects of hDHODH inhibition are multifaceted and include:

  • Cell Cycle Arrest: Depletion of pyrimidine pools leads to an S-phase arrest, as DNA replication cannot proceed without sufficient dNTPs.[3][8]

  • Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death.[9]

  • Modulation of Oncogenic Signaling: Inhibition of hDHODH has been shown to down-regulate the expression of key oncogenes such as c-Myc.[3]

  • Induction of Differentiation: In certain cancer types, such as acute myeloid leukemia (AML), hDHODH inhibition can promote cellular differentiation.[10]

  • Immune Response Activation: Recent studies suggest that DHODH inhibition can activate the STING pathway and induce pyroptosis, enhancing anti-tumor immunity.[11]

Quantitative Data Summary

The following tables summarize representative quantitative data for a potent hDHODH inhibitor, demonstrating its effects on cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeIC₅₀ (nM)
HL-60Acute Myeloid Leukemia15
MDA-MB-231Breast Adenocarcinoma50
HT-29Colorectal Carcinoma75
HCT-116Colorectal Carcinoma60
K562Chronic Myeloid Leukemia25

IC₅₀ values represent the concentration of the inhibitor required to inhibit cell growth by 50% after 72 hours of treatment.

Table 2: Effect of this compound on Cell Cycle Distribution in HL-60 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control453520
This compound (50 nM)306010

Data obtained by flow cytometry analysis of propidium iodide-stained cells after 48 hours of treatment.

Table 3: Induction of Apoptosis by this compound in K562 Cells

TreatmentApoptotic Cells (%)
Vehicle Control5
This compound (100 nM)40

Apoptosis was quantified using Annexin V/PI staining followed by flow cytometry after 72 hours of treatment.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).

  • Incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI)/RNase staining buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density.

  • After 24 hours, treat the cells with this compound at the desired concentrations or vehicle control.

  • Incubate for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS.

  • Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression of proteins involved in cell cycle regulation and apoptosis.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Myc, anti-p21, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described in previous protocols.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

Visualizations

Signaling_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytoplasm Cytoplasm hDHODH hDHODH ETC Electron Transport Chain hDHODH->ETC e- DHO Dihydroorotate Orotate Orotate DHO->Orotate hDHODH UMP UMP Orotate->UMP Pyrimidine_Pool Pyrimidine Pool (dUTP, dCTP, dTTP) UMP->Pyrimidine_Pool DNA_RNA_Syn DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA_Syn Cell_Proliferation Cell Proliferation DNA_RNA_Syn->Cell_Proliferation Inhibitor This compound Inhibitor->hDHODH

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations and Timepoints) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cycle Cell Cycle Analysis (Flow Cytometry) treatment->cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein end End: Data Analysis and Interpretation viability->end cycle->end apoptosis->end protein->end

Caption: General experimental workflow for studying this compound.

Downstream_Effects Inhibition hDHODH Inhibition by this compound Pyrimidine_Depletion Pyrimidine Pool Depletion Inhibition->Pyrimidine_Depletion Differentiation Differentiation (e.g., in AML) Inhibition->Differentiation S_Phase_Arrest S-Phase Arrest Pyrimidine_Depletion->S_Phase_Arrest Apoptosis Apoptosis Pyrimidine_Depletion->Apoptosis cMyc_Down c-Myc Downregulation Pyrimidine_Depletion->cMyc_Down Tumor_Growth_Inhibition Tumor Growth Inhibition S_Phase_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition cMyc_Down->Tumor_Growth_Inhibition Differentiation->Tumor_Growth_Inhibition

Caption: Downstream cellular effects of hDHODH inhibition.

References

Application Notes: Inducing Differentiation in Leukemia Cells with hDHODH-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Acute Myeloid Leukemia (AML) is characterized by the rapid growth of abnormal myeloid precursors that fail to differentiate into mature blood cells.[1][2] A promising therapeutic strategy involves inducing these leukemic blasts to differentiate, thereby halting their uncontrolled proliferation.[2][3] Dihydroorotate dehydrogenase (DHODH) has been identified as a key metabolic enzyme and a therapeutic target for inducing differentiation in AML.[1] DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA precursors. Rapidly proliferating cancer cells, including leukemia cells, are highly dependent on this pathway to sustain their growth.

hDHODH-IN-7 is a potent inhibitor of human DHODH. By blocking this enzyme, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, apoptosis, and, importantly, induction of myeloid differentiation in AML cells. This effect is often associated with the suppression of the MYC oncogene, a key regulator of cell proliferation and differentiation. These application notes provide an overview of the use of this compound and detailed protocols for key experiments to assess its effects on leukemia cells.

Mechanism of Action

This compound inhibits the enzymatic activity of DHODH, which is located in the inner mitochondrial membrane. This inhibition blocks the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of uridine monophosphate (UMP). The resulting pyrimidine starvation triggers a cascade of cellular events, including:

  • Cell Cycle Arrest: Depletion of nucleotides necessary for DNA replication leads to an arrest, typically in the S phase of the cell cycle.

  • Apoptosis: Prolonged pyrimidine starvation can induce programmed cell death.

  • Myeloid Differentiation: The metabolic stress caused by DHODH inhibition can force leukemia cells to exit the cell cycle and undergo terminal differentiation. This is often observed through morphological changes and the upregulation of myeloid differentiation markers such as CD11b and CD14.

  • MYC Suppression: Inhibition of DHODH has been shown to reduce the expression of the MYC protein, a transcription factor that plays a crucial role in maintaining the proliferative and undifferentiated state of leukemia cells.

cluster_0 De Novo Pyrimidine Synthesis cluster_1 Leukemia Cell Fate cluster_2 Cellular Outcomes Glutamine Glutamine Dihydroorotate Dihydroorotate Glutamine->Dihydroorotate CAD hDHODH hDHODH Dihydroorotate->hDHODH Orotate Orotate UMP UMP Orotate->UMP UMPS MYC MYC UMP->MYC Required for high expression hDHODH->Orotate Oxidation hDHODH->MYC Depletion of UMP leads to MYC suppression Proliferation Proliferation Differentiation Arrest Differentiation Arrest MYC->Proliferation MYC->Differentiation Arrest Differentiation Differentiation MYC->Differentiation Suppression allows Apoptosis Apoptosis MYC->Apoptosis Suppression contributes to Cell Cycle Arrest Cell Cycle Arrest MYC->Cell Cycle Arrest Suppression contributes to hDHODH_IN_7 This compound hDHODH_IN_7->hDHODH Inhibition

Figure 1: Mechanism of this compound action.

Data Presentation

The following tables summarize the expected quantitative outcomes from treating AML cell lines with a potent DHODH inhibitor. The specific values for this compound should be determined empirically.

Table 1: In Vitro Efficacy of DHODH Inhibitors in AML Cell Lines

Cell LineCompoundIC50 (Growth Inhibition)EC50 (Differentiation)Reference
U937FF1215T90-170 nMNot specified
MOLM13FF1215T90-170 nMNot specified
HL60FF1215T90-170 nMNot specified
MV4-11FF1215T90-170 nMNot specified
THP1Compound 1Not specified32.8 nM
THP1BrequinarNot specified265 nM

Table 2: Effect of DHODH Inhibition on Myeloid Differentiation Markers

Cell LineTreatmentMarker% Positive Cells (Control)% Positive Cells (Treated)Reference
HL60IsobavachalconeCD11bNot specifiedIncreased
HL60IsobavachalconeCD14Not specifiedIncreased
THP-1DHODH KnockoutCD11bNot specifiedIncreased
THP-1DHODH KnockoutCD14Not specifiedIncreased
THP1FF1215TCD11bNot specifiedUpregulated
THP1FF1215TCD86Not specifiedUpregulated

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in inducing differentiation in leukemia cells.

Protocol 1: Cell Proliferation Assay (MTS Assay)

This protocol is for determining the effect of this compound on the proliferation of AML cells.

Materials:

  • AML cell lines (e.g., HL60, THP-1, U937)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate for 12 hours to allow cells to adhere and stabilize.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_workflow Cell Proliferation Assay Workflow start Seed AML cells in 96-well plate incubate1 Incubate 12 hours start->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate 48-72 hours treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate 1-4 hours add_mts->incubate3 read Read absorbance at 490 nm incubate3->read analyze Calculate IC50 read->analyze

Figure 2: Workflow for cell proliferation assay.

Protocol 2: Myeloid Differentiation Assay (Flow Cytometry)

This protocol is for assessing the induction of myeloid differentiation by measuring the expression of cell surface markers.

Materials:

  • AML cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD11b-FITC, anti-CD14-PE)

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Seed AML cells in 6-well plates at a density of 2 x 10^5 cells/mL.

  • Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x EC50) or vehicle control for 72-96 hours.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of FACS buffer.

  • Add the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) at the manufacturer's recommended concentration.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer.

  • Analyze the samples using a flow cytometer.

  • Quantify the percentage of cells positive for the differentiation markers.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the induction of apoptosis.

Materials:

  • AML cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described in Protocol 2 for 48-72 hours.

  • Harvest both adherent and floating cells and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Western Blot Analysis for Protein Expression

This protocol is for examining the effect of this compound on the expression of key proteins like MYC.

Materials:

  • AML cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MYC, anti-p21, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed and treat cells with this compound as described in Protocol 2 for 48-72 hours.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry analysis can be performed to quantify protein expression levels relative to a loading control like β-actin.

cluster_pathway Signaling Pathway Analysis hDHODH_IN_7 This compound hDHODH_Inhibition hDHODH Inhibition hDHODH_IN_7->hDHODH_Inhibition Pyrimidine_Depletion Pyrimidine Depletion hDHODH_Inhibition->Pyrimidine_Depletion MYC_Suppression MYC Suppression Pyrimidine_Depletion->MYC_Suppression Apoptosis Apoptosis Markers (Cleaved PARP, Caspase-3) Upregulation Pyrimidine_Depletion->Apoptosis p21_Upregulation p21 Upregulation MYC_Suppression->p21_Upregulation Differentiation Differentiation Markers (CD11b, CD14) Upregulation MYC_Suppression->Differentiation

Figure 3: Signaling pathway affected by this compound.

Troubleshooting

  • Low differentiation efficiency:

    • Optimize the concentration of this compound.

    • Increase the treatment duration.

    • Ensure the cell line is responsive to differentiation stimuli.

  • High cytotoxicity:

    • Reduce the concentration of this compound.

    • Shorten the treatment duration.

  • Inconsistent results:

    • Ensure consistent cell passage number and confluency.

    • Prepare fresh dilutions of this compound for each experiment.

    • Verify the activity of the compound.

Conclusion

This compound represents a promising tool for research into differentiation therapy for leukemia. By targeting the metabolic vulnerability of AML cells, it provides a mechanism to induce their maturation and halt their proliferation. The protocols provided here offer a framework for characterizing the effects of this compound and similar compounds in a laboratory setting.

References

Application Notes and Protocols for Testing hDHODH-IN-7 Against Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells and the replication of various viruses.[1][2] Viruses, particularly RNA viruses, are highly dependent on the host cell's pyrimidine pool for the synthesis of their genetic material.[1] Inhibition of hDHODH depletes the intracellular pyrimidine supply, thereby hindering viral replication. This makes hDHODH an attractive host-targeting antiviral strategy, offering the potential for broad-spectrum activity and a higher barrier to the development of viral resistance.[1][3][4] Several hDHODH inhibitors have demonstrated potent antiviral effects against a range of viruses, including influenza virus, Zika virus, Ebola virus, and coronaviruses.[2][3][5]

hDHODH-IN-7 is a known inhibitor of human DHODH with a half-maximal inhibitory concentration (IC50) of 0.91 μM. While its primary characterized activity is in inducing differentiation in acute myeloid leukemia, its potential as an antiviral agent warrants thorough investigation. This document provides a detailed protocol for evaluating the antiviral efficacy of this compound against a panel of viruses.

Signaling Pathway of hDHODH Inhibition and Antiviral Effect

The primary mechanism of antiviral action for hDHODH inhibitors is the disruption of pyrimidine biosynthesis. By blocking the conversion of dihydroorotate to orotate, hDHODH inhibitors reduce the pool of pyrimidines necessary for viral RNA and DNA synthesis.[1] Additionally, some studies suggest that hDHODH inhibition may also stimulate the host's innate immune response, further contributing to the antiviral state.[1][6]

DHODH_Inhibition_Pathway cluster_cell Host Cell cluster_mito Mitochondrion cluster_virus Virus Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate hDHODH hDHODH Dihydroorotate->hDHODH Orotate Orotate UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP Viral_Replication Viral Genome Replication UTP_CTP->Viral_Replication Required for replication hDHODH->Orotate hDHODH_IN_7 This compound hDHODH_IN_7->hDHODH

Caption: Mechanism of this compound antiviral activity.

Experimental Protocols

This section outlines the necessary protocols to assess the antiviral activity and cytotoxicity of this compound.

Cell and Virus Culture
  • Cell Lines: Select cell lines that are permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza virus, A549 for various respiratory viruses). Maintain cells in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Virus Propagation: Propagate viral stocks in the selected permissive cell lines. Titer the virus stocks using a standard method such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay to determine the viral titer in plaque-forming units per milliliter (PFU/mL) or TCID50/mL.

Cytotoxicity Assay

It is crucial to determine the concentration of this compound that is toxic to the host cells to establish a therapeutic window.

  • Protocol:

    • Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

    • Prepare serial dilutions of this compound in the cell culture medium. Given the IC50 of 0.91 μM, a starting concentration range of 0.1 μM to 100 μM is recommended.

    • Remove the growth medium from the cells and add 100 µL of the diluted compound to each well. Include a "cells only" control with medium alone and a "no cells" blank control.

    • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

    • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.

    • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Assays

This assay measures the ability of a compound to inhibit the formation of viral plaques.[5]

  • Protocol:

    • Seed permissive cells in 6-well or 12-well plates to form a confluent monolayer.

    • Prepare serial dilutions of this compound in infection medium (low serum).

    • Infect the cell monolayers with a known amount of virus (e.g., 100 PFU/well) for 1 hour at 37°C.

    • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

    • Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the different concentrations of this compound.

    • Incubate the plates at 37°C until plaques are visible (typically 2-4 days, depending on the virus).

    • Fix the cells with a solution like 4% formaldehyde and stain with crystal violet to visualize the plaques.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

    • Determine the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%.

This assay quantifies the amount of infectious virus produced in the presence of the compound.[7]

  • Protocol:

    • Seed cells in 24-well or 48-well plates.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, MOI of 0.01 or 0.1.

    • After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.

    • Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

    • Harvest the cell culture supernatant.

    • Determine the viral titer in the supernatant using a TCID50 assay or plaque assay on fresh cell monolayers.

    • Calculate the reduction in viral titer for each compound concentration compared to the untreated control.

    • Determine the EC50, the concentration of the compound that reduces the viral yield by 50%.

Data Presentation and Analysis

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cytotoxicity and Antiviral Activity of this compound

Cell LineVirusAssay TypeCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
e.g., A549e.g., Influenza APlaque Reduction[Insert Value][Insert Value][Calculate Value]
e.g., A549e.g., Influenza AVirus Yield Reduction[Insert Value][Insert Value][Calculate Value]
e.g., Vero E6e.g., SARS-CoV-2Plaque Reduction[Insert Value][Insert Value][Calculate Value]
e.g., Vero E6e.g., SARS-CoV-2Virus Yield Reduction[Insert Value][Insert Value][Calculate Value]

Experimental Workflow

The following diagram illustrates the overall workflow for testing the antiviral activity of this compound.

Antiviral_Testing_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., A549, Vero E6) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Plaque_Assay Plaque Reduction Assay Cell_Culture->Plaque_Assay Yield_Assay Virus Yield Reduction Assay Cell_Culture->Yield_Assay Virus_Propagation Virus Propagation & Titeration Virus_Propagation->Plaque_Assay Virus_Propagation->Yield_Assay Compound_Prep This compound Serial Dilutions Compound_Prep->Cytotoxicity Compound_Prep->Plaque_Assay Compound_Prep->Yield_Assay CC50 Determine CC50 Cytotoxicity->CC50 EC50 Determine EC50 Plaque_Assay->EC50 Yield_Assay->EC50 SI Calculate Selectivity Index (SI) CC50->SI EC50->SI

Caption: Workflow for antiviral testing of this compound.

Conclusion

This document provides a comprehensive set of protocols for the initial in vitro evaluation of this compound as a potential antiviral agent. By systematically determining its cytotoxicity and efficacy against a range of viruses, researchers can ascertain its therapeutic potential. A high selectivity index (SI) is a key indicator of a promising antiviral candidate, signifying that the compound is effective at concentrations that are not harmful to the host cells. Further studies may include mechanism-of-action investigations, such as rescue experiments with the addition of exogenous pyrimidines, and in vivo efficacy studies in appropriate animal models.

References

Preparing hDHODH-IN-7 for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hDHODH-IN-7 is a potent and specific inhibitor of human dihydroorotate dehydrogenase (hDHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. By targeting hDHODH, this small molecule inhibitor disrupts the synthesis of essential building blocks for DNA and RNA, leading to cytostatic and cytotoxic effects in rapidly proliferating cells, such as cancer cells. Its efficacy has been particularly noted in acute myeloid leukemia (AML) cell lines, where it can induce differentiation. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, ensuring accurate and reproducible results for researchers investigating its therapeutic potential.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₂₁H₂₁F₃N₂O₂MedKoo Biosciences
Molecular Weight 390.41 g/mol MedKoo Biosciences
Appearance Crystalline solidGeneral knowledge
Solubility Soluble in DMSOMedKoo Biosciences
Storage Conditions Store at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks). Protect from light.MedKoo Biosciences

Mechanism of Action: Inhibition of De Novo Pyrimidine Biosynthesis

This compound exerts its biological effects by inhibiting the enzymatic activity of hDHODH, which is located in the inner mitochondrial membrane. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines. Inhibition of hDHODH leads to a depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis, thereby arresting cell proliferation and inducing cell death in cells highly dependent on this pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prepare_stock Prepare 10 mM This compound Stock in DMSO start->prepare_stock prepare_working Prepare Working Solutions in Culture Medium prepare_stock->prepare_working seed_cells Seed Cells in Multi-well Plates prepare_working->seed_cells treat_cells Treat Cells with Working Solutions seed_cells->treat_cells incubate Incubate for Desired Duration (e.g., 24-72h) treat_cells->incubate assay Perform Cell-Based Assay (e.g., Viability, Differentiation) incubate->assay analyze_data Analyze Data (e.g., EC50 Calculation) assay->analyze_data end End analyze_data->end

Troubleshooting & Optimization

hDHODH-IN-7 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with hDHODH-IN-7. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO)[1]. For most in vitro applications, preparing a concentrated stock solution in DMSO is the recommended first step.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound should be stored as a solid at -20°C in a dry, dark environment. For short-term storage of a few days to weeks, it can be kept at 0-4°C[1]. If stored properly, the compound is expected to be stable for over three years[1].

Q3: How should I store this compound once it is in solution?

A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: Is this compound soluble in aqueous buffers like PBS?

A4: While specific data for this compound is not available, compounds of this nature often have low aqueous solubility. To prepare a working solution in an aqueous buffer, it is recommended to first dissolve the compound in DMSO to make a concentrated stock, and then dilute this stock into the aqueous buffer. Ensure the final concentration of DMSO is compatible with your experimental system, typically less than 0.5%.

Troubleshooting Guides

Issue 1: Precipitate formation when diluting DMSO stock in aqueous buffer.
  • Possible Cause: The aqueous solubility of this compound has been exceeded.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Try diluting your DMSO stock to a lower final concentration in the aqueous buffer.

    • Increase DMSO Concentration: If your experimental system allows, you can slightly increase the final percentage of DMSO. However, always check the tolerance of your cells or assay to DMSO.

    • Use a Surfactant: For in vivo formulations, a surfactant like Tween-80 or PEG300 may be used to improve solubility, but this must be optimized for your specific application.

    • Sonication: Gentle sonication of the solution after dilution may help to dissolve small amounts of precipitate.

Issue 2: Inconsistent experimental results over time.
  • Possible Cause: Degradation of this compound in solution.

  • Troubleshooting Steps:

    • Aliquot Stock Solutions: If you are not already doing so, aliquot your DMSO stock solution into single-use vials to prevent degradation from multiple freeze-thaw cycles.

    • Fresh Working Solutions: Prepare fresh working solutions from your frozen stock for each experiment.

    • Protect from Light: Store stock and working solutions protected from light, as light exposure can degrade some chemical compounds.

    • Check for Contamination: Ensure your solvents and buffers are free from contamination.

Quantitative Data Summary

Due to the limited publicly available quantitative data for this compound, this table provides general information and data for related compounds to guide experimental design.

ParameterValue/RecommendationSource
Chemical Formula C₂₁H₂₁F₃N₂O₂[1]
Molecular Weight 390.41 g/mol [1]
CAS Number 2029049-77-0[1]
Recommended Solvent DMSO[1]
Long-Term Storage -20°C (solid)[1]
Short-Term Storage 0-4°C (solid)[1]
Stock Solution Storage -20°C or -80°C (in DMSO)General Practice

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Based on the molecular weight (390.41 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound, this would be approximately 256 µL of DMSO.

  • Dissolve the Compound: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Ensure Complete Dissolution: Vortex the solution gently until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Assessing Kinetic Solubility

This protocol is adapted from methods used for other DHODH inhibitors and can be used as a starting point for this compound.

  • Prepare a Concentrated Stock: Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.

  • Prepare Buffer: Prepare a 100 mM potassium phosphate buffer at pH 7.4.

  • Dilution: Add the 10 mM DMSO stock solution to the phosphate buffer to a final concentration of 100 µM. The final DMSO concentration should be 1%.

  • Incubation: Incubate the solution at 37°C for at least 20 hours with gentle agitation.

  • Centrifugation: After incubation, centrifuge the samples to pellet any insoluble material.

  • Quantification: Analyze the supernatant using a suitable analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation and Use cluster_preparation Stock Solution Preparation cluster_experiment Experimental Use weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store_stock Aliquot and Store at -20°C/-80°C dissolve->store_stock thaw Thaw a Single Aliquot store_stock->thaw For each experiment dilute Dilute to Working Concentration in Aqueous Buffer thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing and using this compound solutions.

troubleshooting_pathway Troubleshooting Precipitate Formation start Precipitate observed upon dilution in aqueous buffer cause1 Solubility limit exceeded start->cause1 solution1a Decrease final concentration cause1->solution1a solution1b Increase final DMSO % (if possible) cause1->solution1b solution1c Use sonication cause1->solution1c

Caption: Logical steps for troubleshooting precipitation issues.

References

identifying and mitigating hDHODH-IN-7 off-target effects.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hDHODH-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and in identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme.[1][2] hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1][3] By inhibiting hDHODH, this compound disrupts the synthesis of pyrimidines, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells, activated immune cells, and virally infected cells.[1][4]

Q2: What are off-target effects and why are they a concern with inhibitors like this compound?

A2: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and affects proteins other than its intended target (hDHODH). These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical settings.[5][6] Understanding and mitigating off-target effects is crucial for validating experimental findings and for the development of safe and effective therapeutics.[6]

Q3: I am observing a phenotype in my cell-based assay that is inconsistent with hDHODH inhibition. Could this be an off-target effect?

A3: It is possible. If the observed cellular phenotype does not align with the known consequences of pyrimidine synthesis inhibition, it may be due to the modulation of one or more off-targets.[5] To investigate this, consider the troubleshooting steps outlined in the guide below, such as performing a dose-response comparison and using a structurally unrelated hDHODH inhibitor.[5]

Q4: How can I rescue the on-target effects of this compound in my experiments?

A4: The on-target effects of hDHODH inhibition can typically be rescued by supplementing the cell culture medium with uridine.[7] Uridine can be taken up by cells and utilized by the pyrimidine salvage pathway, thus bypassing the block in the de novo synthesis pathway caused by this compound. If uridine supplementation rescues the observed phenotype, it strongly suggests the effect is due to on-target hDHODH inhibition.[7]

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments with this compound.

Issue Possible Cause Suggested Solution
Unexpected or inconsistent cellular phenotype Off-target effects: The compound may be interacting with other proteins, leading to the observed phenotype.[5]1. Dose-response analysis: Compare the IC50 for the observed phenotype with the IC50 for hDHODH inhibition. A significant discrepancy suggests an off-target effect. 2. Structurally unrelated inhibitor: Use a different, structurally distinct hDHODH inhibitor. If the phenotype is not replicated, it is likely an off-target effect of this compound.[5] 3. Uridine rescue: Perform a rescue experiment by adding uridine to the culture medium. If the phenotype is not reversed, it may be an off-target effect.[7]
Cell toxicity at concentrations required for target inhibition On-target toxicity: Inhibition of pyrimidine synthesis is expected to be toxic to rapidly dividing cells. Off-target toxicity: The compound may be interacting with proteins essential for cell survival.[5]1. Target knockdown: Use siRNA or CRISPR to knockdown hDHODH and observe if it phenocopies the toxicity.[8] 2. Counter-screening: Test the compound on a cell line that does not express hDHODH (if available). Persistent toxicity would indicate off-target effects.[5] 3. Kinome profiling: Screen this compound against a panel of kinases to identify potential off-target kinases that could mediate toxicity.
Acquired resistance to this compound Upregulation of the pyrimidine salvage pathway: Cells may adapt by increasing their reliance on scavenging external pyrimidines.1. Uridine-free media: Culture cells in a uridine-depleted medium to prevent circumvention of the de novo pathway block. 2. Combination therapy: Consider combining this compound with an inhibitor of the salvage pathway.

Experimental Protocols for Off-Target Identification

Several experimental approaches can be employed to identify the off-targets of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement and identify off-targets in a cellular context.[9][10][11] The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.

Protocol Outline:

  • Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry (proteome-wide CETSA or thermal proteome profiling - TPP).[9][12]

A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.

Proteomic Profiling

Quantitative proteomics can be used to identify changes in the proteome of cells treated with this compound, which can point to off-target effects.[13][14]

Protocol Outline:

  • Cell Treatment: Treat cells with this compound or a vehicle control.

  • Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides.

  • Labeling: Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantification.

  • LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify and quantify proteins whose abundance is significantly altered by the compound treatment.

Kinome Profiling

If off-target effects on kinases are suspected, a kinome-wide binding assay can be performed.

Protocol Outline:

  • Compound Immobilization or Kinase Panel: Either immobilize an analog of this compound on a solid support to capture interacting kinases from a cell lysate, or screen this compound against a large panel of recombinant kinases.

  • Binding Assay: Measure the binding affinity (e.g., Kd) of this compound to each kinase in the panel.

  • Data Analysis: Identify kinases that bind to this compound with high affinity.

Quantitative Data Summary

The following table provides hypothetical IC50 and Kd values for this compound against its intended target and a selection of potential off-targets. This data is for illustrative purposes to guide experimental design.

Target Assay Type IC50 / Kd (nM) Notes
hDHODH Enzymatic Assay 15On-target activity
Kinase A Kinome Scan 850Potential off-target
Kinase B Kinome Scan >10,000Likely not an off-target
Protein X CETSA 250Potential off-target identified in cells
Protein Y CETSA >10,000No evidence of direct binding in cells

Visualizations

Signaling Pathway: De Novo Pyrimidine Biosynthesis

Pyrimidine_Biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA hDHODH_IN_7 This compound hDHODH_IN_7->Dihydroorotate Inhibits

Caption: Inhibition of hDHODH by this compound blocks pyrimidine synthesis.

Experimental Workflow: Off-Target Identification

Off_Target_Workflow start Observe Unexpected Phenotype is_on_target Is Phenotype Rescued by Uridine? start->is_on_target on_target Likely On-Target Effect is_on_target->on_target Yes off_target Suspected Off-Target Effect is_on_target->off_target No cetsa CETSA off_target->cetsa proteomics Proteomic Profiling off_target->proteomics kinome Kinome Profiling off_target->kinome validation Validate Hits (e.g., siRNA, CRISPR) cetsa->validation proteomics->validation kinome->validation

Caption: A logical workflow for investigating suspected off-target effects.

Logical Relationship: Troubleshooting Cellular Toxicity

Toxicity_Troubleshooting start Compound Shows Cellular Toxicity knockdown Does hDHODH Knockdown Phenocopy Toxicity? start->knockdown on_target Likely On-Target Toxicity knockdown->on_target Yes off_target Suspected Off-Target Toxicity knockdown->off_target No counterscreen Counter-screen in hDHODH-null cells off_target->counterscreen profiling Off-target Profiling (CETSA, Proteomics, etc.) off_target->profiling result Toxicity Persists? counterscreen->result off_target_confirmed Off-Target Toxicity Confirmed result->off_target_confirmed Yes on_target_implicated On-Target Toxicity Implicated result->on_target_implicated No

Caption: Decision tree for deconvoluting on-target vs. off-target toxicity.

References

optimizing hDHODH-IN-7 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing hDHODH-IN-7 in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. By inhibiting hDHODH, this compound depletes the cellular pool of pyrimidines, thereby impeding cell proliferation and inducing differentiation in certain cancer cells, particularly acute myeloid leukemia (AML).[2]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound at -20°C.

Q3: What is a typical effective concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, reported EC50 values for inducing differentiation in AML cell lines such as THP-1 and U937 are in the low micromolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How can I confirm that the observed cellular effects are specifically due to hDHODH inhibition?

A4: To confirm the specificity of this compound's effects, a "rescue" experiment is highly recommended. The cytotoxic or anti-proliferative effects of the inhibitor should be reversible by supplementing the cell culture medium with uridine or orotic acid.[3][4] These molecules bypass the need for de novo pyrimidine synthesis, thus rescuing the cells from the effects of hDHODH inhibition.

Troubleshooting Guides

Issue 1: Low or No Inhibitory Activity in In Vitro Enzyme Assay

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Assay Buffer Composition Ensure the assay buffer contains all necessary components at the correct concentrations, including a suitable electron acceptor like 2,6-dichloroindophenol (DCIP) and a coenzyme Q analog.[5]
Degraded Recombinant hDHODH Enzyme Use a fresh aliquot of the enzyme and ensure it has been stored correctly at -80°C. Perform a control experiment with a known hDHODH inhibitor to validate enzyme activity.
Inhibitor Precipitation This compound is soluble in DMSO. Ensure the final DMSO concentration in the assay is low (typically <1%) to prevent precipitation. Visually inspect the assay wells for any signs of precipitation.
Insufficient Incubation Time Pre-incubate the enzyme with this compound for a sufficient period (e.g., 10-30 minutes) before initiating the reaction by adding the substrate (dihydroorotate).
Issue 2: High Background Signal in Cell-Based Assays

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Cell Clumping Ensure a single-cell suspension is achieved before seeding. Cell clumps can lead to uneven assay signals.
Media Interference Some components in the cell culture media may interfere with the assay readout (e.g., phenol red in colorimetric assays). Consider using a phenol red-free medium for the duration of the assay.
Contamination Check for microbial contamination, which can affect cell health and interfere with assay results.
Inconsistent Cell Seeding Use a calibrated pipette and ensure consistent cell numbers are seeded in each well.
Issue 3: Inconsistent Results in Cell Differentiation Assays

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Cell Line Variability The differentiation potential of cell lines can vary with passage number. Use cells within a consistent and low passage number range.
Suboptimal Inhibitor Concentration Perform a thorough dose-response curve to identify the optimal concentration of this compound that induces differentiation without causing excessive cytotoxicity.
Insufficient Incubation Time Differentiation is a time-dependent process. Ensure a sufficient incubation period (e.g., 72-96 hours) for the differentiation markers to be expressed.
Inappropriate Differentiation Marker Confirm that the chosen differentiation marker (e.g., CD11b, CD14, or NBT reduction) is appropriate for the cell line and the expected differentiation lineage.

Experimental Protocols & Data

In Vitro hDHODH Enzyme Activity Assay (DCIP Colorimetric Method)

This protocol is adapted from established methods for measuring hDHODH activity.

Materials:

  • Recombinant human DHODH enzyme

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Dihydroorotic acid (DHO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO only).

  • Add the recombinant hDHODH enzyme to each well and pre-incubate for 10-30 minutes at room temperature.

  • Prepare a reaction mix containing CoQ10 and DCIP in the assay buffer.

  • Initiate the reaction by adding the DHO substrate to all wells.

  • Immediately measure the absorbance at 600 nm (for DCIP) at timed intervals using a microplate reader.

  • Calculate the rate of reaction and determine the IC50 value of this compound.

Cell Differentiation Assay (NBT Reduction Assay for AML cells)

This protocol is suitable for assessing myeloid differentiation in cell lines like HL-60.

Materials:

  • AML cell line (e.g., HL-60)

  • This compound

  • Cell culture medium

  • Nitroblue tetrazolium (NBT)

  • Phorbol 12-myristate 13-acetate (PMA) or 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • 96-well plate

  • Microscope

Procedure:

  • Seed the AML cells in a 96-well plate and treat with various concentrations of this compound for 72-96 hours.

  • After the incubation period, add a solution of NBT and PMA (or TPA) to each well.

  • Incubate the plate for an additional 1-4 hours at 37°C.

  • Observe the cells under a microscope. Differentiated cells (monocytes/macrophages) will reduce the yellow NBT to a dark blue formazan precipitate.

  • Quantify the percentage of NBT-positive cells by counting at least 200 cells per condition.

Quantitative Data Summary
Parameter This compound Reference Compound (Brequinar)
hDHODH IC50 ~0.91 µM~4.5 nM
THP-1 EC50 (Differentiation) ~2.7 µMNot Widely Reported
U937 EC50 (Differentiation) ~2.5 µMNot Widely Reported

Note: IC50 and EC50 values can vary between different studies and experimental conditions.

Visualizations

hDHODH_Pathway cluster_inhibition Mechanism of Action Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP UMPS RNA & DNA Synthesis RNA & DNA Synthesis UMP->RNA & DNA Synthesis This compound This compound This compound->Orotate Inhibition experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare this compound Stock Prepare this compound Stock Dose-Response Treatment Dose-Response Treatment Prepare this compound Stock->Dose-Response Treatment Cell Culture Cell Culture Cell Culture->Dose-Response Treatment Incubation Incubation Dose-Response Treatment->Incubation Assay Readout Assay Readout Incubation->Assay Readout Data Collection Data Collection Assay Readout->Data Collection Calculate EC50/IC50 Calculate EC50/IC50 Data Collection->Calculate EC50/IC50 Statistical Analysis Statistical Analysis Calculate EC50/IC50->Statistical Analysis troubleshooting_logic Unexpected Result Unexpected Result Check Reagents Check Reagents Unexpected Result->Check Reagents Verify Protocol Verify Protocol Unexpected Result->Verify Protocol Review Data Analysis Review Data Analysis Unexpected Result->Review Data Analysis Enzyme Activity? Enzyme Activity? Check Reagents->Enzyme Activity? Enzyme Assay Cell Viability? Cell Viability? Check Reagents->Cell Viability? Cell-Based Assay Correct Concentrations? Correct Concentrations? Verify Protocol->Correct Concentrations? Correct Incubation Times? Correct Incubation Times? Verify Protocol->Correct Incubation Times? Appropriate Controls? Appropriate Controls? Review Data Analysis->Appropriate Controls? Correct Formulae? Correct Formulae? Review Data Analysis->Correct Formulae?

References

Technical Support Center: Overcoming Resistance to hDHODH-IN-7 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the dihydroorotate dehydrogenase (DHODH) inhibitor, hDHODH-IN-7. The information provided is based on published research on DHODH inhibitors. Researchers should adapt these general protocols and insights for the specific context of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and reduced proliferation, particularly in rapidly dividing cancer cells that have a high demand for nucleotides.[2][3]

Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: The most common mechanism of resistance to DHODH inhibitors is the upregulation of the pyrimidine salvage pathway.[2][4][5] This pathway allows cells to recycle pyrimidines from the extracellular environment, thereby bypassing the block in the de novo synthesis pathway.[2][6] Other potential mechanisms include metabolic reprogramming, which enables cancer cells to adapt to the stress induced by the inhibitor.[7][8][9]

Q3: How can I confirm if my resistant cells are utilizing the pyrimidine salvage pathway?

A3: You can test this by culturing your resistant cells in the presence of this compound with and without supplemental uridine. If the addition of uridine rescues the cells from the inhibitory effects of this compound, it strongly suggests that the salvage pathway is active and contributing to resistance.[10][11]

Q4: What are some strategies to overcome resistance to this compound?

A4: Combination therapy is a promising approach. Consider the following strategies:

  • Inhibition of the Pyrimidine Salvage Pathway: Combine this compound with an inhibitor of nucleoside transporters, such as dipyridamole, to block the uptake of extracellular pyrimidines.[6][11]

  • Induction of Apoptosis: Co-administer this compound with a BCL2 inhibitor, like venetoclax, to synergistically induce apoptosis in cancer cells.[12]

  • Immunotherapy Combinations: Combine this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies). DHODH inhibition has been shown to increase the expression of antigens on the cancer cell surface, potentially enhancing the efficacy of immunotherapies.[3][13][14][15][16]

  • Targeting other Signaling Pathways: Explore combinations with tyrosine kinase inhibitors or other targeted therapies that may have synergistic effects.[17]

Troubleshooting Guides

Problem 1: Difficulty in Generating a Stable this compound Resistant Cell Line.

Possible Cause:

  • Inappropriate starting concentration of this compound.

  • Insufficient duration of drug exposure.

  • Cell line is inherently highly sensitive and undergoes apoptosis before resistance can develop.

Suggested Solutions:

  • Optimize Drug Concentration: Start with a concentration of this compound that is at or slightly below the IC50 value for the parental cell line. Gradually increase the concentration in a stepwise manner as cells become more tolerant.

  • Pulsed Treatment: Instead of continuous exposure, try a pulsed treatment where cells are exposed to the drug for a few days, followed by a recovery period in drug-free medium. This can select for resistant populations without causing massive cell death.

  • Use of Rescue Agents: In the initial stages, you can supplement the media with a low concentration of uridine to prevent complete cell death and allow for the selection of resistant clones.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

Objective: To develop a cancer cell line with acquired resistance to this compound for mechanistic studies.

Materials:

  • Parental cancer cell line of interest

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Uridine (optional, for initial rescue)

  • 96-well plates for IC50 determination

  • Cell counting solution (e.g., Trypan Blue) or a viability assay reagent (e.g., MTT, CellTiter-Glo)

Methodology:

  • Determine the initial IC50 of this compound:

    • Plate the parental cancer cells in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Determine the cell viability and calculate the IC50 value.

  • Initiate Resistance Development:

    • Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC50 value.

    • Monitor the cells daily. Initially, a significant number of cells may die.

    • When the cells start to proliferate again and reach about 80% confluency, subculture them into a new flask with the same concentration of this compound.

  • Stepwise Increase in Drug Concentration:

    • Once the cells are growing steadily at the initial concentration, increase the concentration of this compound by 1.5 to 2-fold.

    • Repeat the process of monitoring and subculturing.

    • Continue this stepwise increase in concentration over several months.

  • Confirmation of Resistance:

    • Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population and compare it to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.

    • Once a stable resistant cell line is established (i.e., the IC50 value remains consistently high over several passages), the resistant cells can be used for further experiments. It is advisable to maintain a continuous culture of the resistant cells in the presence of the final concentration of this compound to maintain the resistant phenotype.

Data Presentation

Table 1: Example IC50 Values of DHODH Inhibitors in Sensitive and Resistant Cancer Cell Lines.

(Note: This data is for the DHODH inhibitor Brequinar and is provided as an example. Researchers should generate similar data for this compound.)

Cell LineCancer TypePhenotypeBrequinar IC50 (µM)
K562Chronic Myeloid LeukemiaSensitive~0.1
CML-T1Chronic Myeloid LeukemiaSensitive~0.1
S2-013Pancreatic CancerResistant (due to salvage)Higher than sensitive lines
A375MelanomaSensitiveData not specified

Data adapted from studies on Brequinar.[16][18]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DeNovo_vs_Salvage_Pathway hDHODH_IN_7 This compound Dihydroorotate Dihydroorotate hDHODH_IN_7->Dihydroorotate Inhibits UMP UMP DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis UMP_salvage UMP_salvage UMP_salvage->DNA/RNA Synthesis Intracellular_Uridine Intracellular_Uridine

Caption: De Novo vs. Pyrimidine Salvage Pathway in response to this compound.

STING_Pathway_Activation IRF3 IRF3 pIRF3 pIRF3 Type_I_IFNs Type_I_IFNs Anti-Tumor Immunity Enhanced Anti-Tumor Immunity Type_I_IFNs->Anti-Tumor Immunity cGAMP cGAMP STING_ER STING_ER TBK1 TBK1

Caption: Simplified STING pathway activation in anti-tumor immunity.

Experimental_Workflow_Resistance Start Start with Parental Cancer Cell Line Generate_Resistant_Line Generate this compound Resistant Cell Line (Protocol 1) Start->Generate_Resistant_Line Confirm_Resistance Confirm Resistance (IC50 Assay) Generate_Resistant_Line->Confirm_Resistance Hypothesize_Mechanism Hypothesize Resistance Mechanism Confirm_Resistance->Hypothesize_Mechanism Salvage_Pathway Upregulated Pyrimidine Salvage Pathway Hypothesize_Mechanism->Salvage_Pathway Is salvage pathway involved? Metabolic_Reprogramming Metabolic Reprogramming Hypothesize_Mechanism->Metabolic_Reprogramming Is metabolism altered? Other_Mechanisms Other Mechanisms (e.g., Target Mutation) Hypothesize_Mechanism->Other_Mechanisms Other possibilities? Test_Salvage Test Uridine Rescue Salvage_Pathway->Test_Salvage Metabolic_Profiling Metabolic Profiling (e.g., Seahorse, Metabolomics) Metabolic_Reprogramming->Metabolic_Profiling Sequencing DHODH Gene Sequencing Other_Mechanisms->Sequencing Overcome_Resistance Strategies to Overcome Resistance Test_Salvage->Overcome_Resistance Metabolic_Profiling->Overcome_Resistance Sequencing->Overcome_Resistance Combination_Therapy Combination Therapy (e.g., + Nucleoside Transport Inhibitor) Overcome_Resistance->Combination_Therapy

Caption: A logical workflow for investigating and overcoming resistance to this compound.

References

Technical Support Center: Synthesis of hDHODH-IN-7 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hDHODH-IN-7 analogs, which are potent inhibitors of human dihydroorotate dehydrogenase (hDHODH). The core of these analogs is the pyrazolo[1,5-a]pyrimidine scaffold. This guide focuses on the common challenges encountered during the synthesis, purification, and characterization of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing pyrazolo[1,5-a]pyrimidine-based this compound analogs?

A1: The most common and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole derivative and a β-dicarbonyl compound or its equivalent.[1][2] The reaction typically proceeds under acidic or basic conditions. Subsequent modifications at the 5 and 7 positions are often achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.[3][4]

Q2: What are the key starting materials for the synthesis of these analogs?

A2: The essential starting materials are appropriately substituted 5-aminopyrazoles and 1,3-dicarbonyl compounds (e.g., β-ketoesters or β-diketones). The specific substituents on these precursors will determine the final substitution pattern of the pyrazolo[1,5-a]pyrimidine analog.

Q3: Are there alternative methods to the classical cyclocondensation reaction?

A3: Yes, several alternative and often more efficient methods have been developed. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[4] Three-component reactions and ultrasound-promoted syntheses in aqueous media have also been reported as green and efficient alternatives.

Q4: What are the common challenges in purifying pyrazolo[1,5-a]pyrimidine analogs?

A4: Purification can be challenging due to the potential for side products with similar polarities to the desired compound. Column chromatography on silica gel is the most frequently used method. In some cases, recrystallization can be an effective purification technique. The choice of solvent system for both chromatography and recrystallization is critical and often requires optimization.

Q5: How can I confirm the structure and purity of my synthesized this compound analog?

A5: A combination of analytical techniques is essential for structural confirmation and purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is used to determine purity and confirm the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the detailed molecular structure.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound analogs.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield in Cyclocondensation 1. Impure starting materials (5-aminopyrazole or β-dicarbonyl compound).2. Suboptimal reaction conditions (solvent, catalyst, temperature, or reaction time).3. Low reactivity of the β-dicarbonyl compound.1. Purify starting materials by recrystallization or column chromatography.2. Optimize reaction conditions. Acetic acid is a common solvent, sometimes with a catalytic amount of a stronger acid. Microwave irradiation can improve yields and shorten reaction times. Monitor reaction progress by TLC to determine the optimal time and temperature.3. Use a more reactive β-dicarbonyl equivalent or a different synthetic route.
Formation of Multiple Products (Isomers) 1. Use of an unsymmetrical β-dicarbonyl compound can lead to regioisomers.2. Side reactions, such as self-condensation of the starting materials.1. Use a symmetrical β-dicarbonyl compound if possible. If an unsymmetrical one is necessary, expect to separate the resulting regioisomers, typically by column chromatography.2. Run the reaction at a lower concentration. Slow addition of one reactant to the other can also minimize side product formation.
Difficulty in Purification 1. Co-elution of the product with starting materials or byproducts during column chromatography.2. Poor solubility of the product in common crystallization solvents.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is ineffective.2. Screen a wide range of solvents and solvent mixtures for recrystallization. If the compound is poorly soluble, a hot filtration step may be required.
Inconsistent Spectroscopic Data 1. Presence of residual solvent or impurities.2. Incorrect structural assignment.3. Product degradation.1. Ensure the sample is thoroughly dried under high vacuum. Re-purify the compound if necessary.2. Carefully analyze 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm connectivity. Compare the data with literature values for similar compounds.3. Check the stability of the compound under the analysis conditions. Store the compound under an inert atmosphere and protect it from light if it is sensitive.

Data Presentation

Table 1: Representative Yields for Key Synthetic Steps in Pyrazolo[1,5-a]pyrimidine Synthesis

Reaction Step Substrates Conditions Yield (%) Reference
Dihydroxy-heterocycle formation5-Amino-3-methylpyrazole, Diethyl malonateSodium ethanolate, reflux89
Chlorination2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, POCl₃Acetonitrile, 80°C61
Nucleophilic Substitution (Morpholine)5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, MorpholineK₂CO₃, Acetone, RT94
Suzuki Coupling5-chloro-7-morpholinyl-pyrazolo[1,5-a]pyrimidine, Arylboronic acidPd(PPh₃)₄, Na₂CO₃, DME, reflux55-61
Microwave-assisted Cyclocondensation5-aminopyrazoles, β-enaminonesSolvent-free, 180°C, 2 min88-97

Experimental Protocols

General Protocol for the Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines:

This protocol outlines a common multi-step synthesis for preparing analogs of this compound.

Step 1: Synthesis of 5,7-dihydroxy-pyrazolo[1,5-a]pyrimidine

  • To a solution of sodium ethoxide in ethanol, add the desired 5-aminopyrazole.

  • Add diethyl malonate dropwise to the mixture.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Collect the precipitated solid by filtration, wash with water and ethanol, and dry to obtain the dihydroxy-pyrazolo[1,5-a]pyrimidine.

Step 2: Synthesis of 5,7-dichloro-pyrazolo[1,5-a]pyrimidine

  • Suspend the dihydroxy-pyrazolo[1,5-a]pyrimidine in phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 5 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dichloro-derivative, which can be purified by column chromatography.

Step 3: Selective Nucleophilic Substitution at C7

  • Dissolve the 5,7-dichloro-pyrazolo[1,5-a]pyrimidine in a suitable solvent (e.g., acetone).

  • Add potassium carbonate and the desired nucleophile (e.g., morpholine).

  • Stir the reaction at room temperature for 1.5 hours.

  • Filter off the solids and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the 7-substituted-5-chloro-pyrazolo[1,5-a]pyrimidine.

Step 4: Functionalization at C5 via Suzuki Coupling

  • To a solution of the 7-substituted-5-chloro-pyrazolo[1,5-a]pyrimidine in a suitable solvent (e.g., DME), add the desired arylboronic acid, an aqueous solution of sodium carbonate, and a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Heat the mixture to reflux overnight under an inert atmosphere.

  • After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by column chromatography to yield the final 5,7-disubstituted pyrazolo[1,5-a]pyrimidine analog.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Nucleophilic Substitution cluster_step4 Step 4: Suzuki Coupling 5-Aminopyrazole 5-Aminopyrazole Dihydroxy-PP 5,7-Dihydroxy- pyrazolo[1,5-a]pyrimidine 5-Aminopyrazole->Dihydroxy-PP NaOEt, EtOH, reflux Diethyl Malonate Diethyl Malonate Diethyl Malonate->Dihydroxy-PP Dichloro-PP 5,7-Dichloro- pyrazolo[1,5-a]pyrimidine Dihydroxy-PP->Dichloro-PP POCl3, reflux 7-Subst-PP 7-Substituted-5-chloro- pyrazolo[1,5-a]pyrimidine Dichloro-PP->7-Subst-PP Nucleophile, K2CO3 Final Analog This compound Analog (5,7-Disubstituted) 7-Subst-PP->Final Analog ArB(OH)2, Pd catalyst

Caption: General multi-step synthetic workflow for this compound analogs.

signaling_pathway Glutamine Glutamine Dihydroorotate Dihydroorotate Glutamine->Dihydroorotate CAD enzyme hDHODH hDHODH Dihydroorotate->hDHODH Orotate Orotate UMP UMP Orotate->UMP UMPS enzyme DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA hDHODH->Orotate hDHODH_IN_7_Analog This compound Analog hDHODH_IN_7_Analog->hDHODH

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound analogs.

References

addressing cytotoxicity of hDHODH-IN-7 in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing human Dihydroorotate Dehydrogenase (hDHODH) inhibitors. While this guide addresses the broader class of hDHODH inhibitors, it is important to note that specific information regarding a compound named "hDHODH-IN-7" is not publicly available. The principles and protocols outlined here are based on the known mechanisms of hDHODH inhibition and are intended to be broadly applicable.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal (non-cancerous) cell lines when treated with our hDHODH inhibitor. What is the likely cause?

A1: hDHODH is a crucial enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1] Inhibition of this pathway can lead to cell cycle arrest and, eventually, cell death. While rapidly proliferating cancer cells are often more dependent on the de novo pathway, normal cells can also be affected, especially those with a high proliferation rate. The observed cytotoxicity is likely an on-target effect of inhibiting pyrimidine biosynthesis.[2]

Q2: How can we confirm that the observed cytotoxicity is due to the inhibition of hDHODH and not an off-target effect?

A2: A "uridine rescue" experiment is the gold standard for confirming on-target hDHODH inhibition.[3] Normal cells can utilize the pyrimidine salvage pathway to synthesize nucleotides if provided with an external source of uridine. If the addition of uridine to the culture medium reverses the cytotoxic effects of your inhibitor, it strongly indicates that the toxicity is due to the depletion of the pyrimidine pool caused by hDHODH inhibition.[3][4]

Q3: What strategies can we employ to reduce the cytotoxicity of our hDHODH inhibitor in normal cells while maintaining its efficacy against cancer cells?

A3: Several strategies can be explored:

  • Optimize Concentration: Determine the therapeutic window by performing dose-response curves on both your cancer and normal cell lines to identify a concentration that is cytotoxic to cancer cells but minimally affects normal cells.

  • Leverage Differential Pathway Dependence: Cancer cells are often more reliant on the de novo pyrimidine synthesis pathway, whereas normal cells can more readily use the salvage pathway.[5] This differential dependence can be exploited to achieve a therapeutic window.

  • Intermittent Dosing: In in vivo studies, an intermittent dosing schedule might allow normal cells to recover while still exerting an anti-proliferative effect on cancer cells.[3]

  • Combination Therapy: Consider combining the hDHODH inhibitor with other agents that target cancer-specific vulnerabilities, potentially allowing for a lower, less toxic dose of the hDHODH inhibitor.

Q4: We are seeing inconsistent results between experiments. What could be the cause?

A4: Inconsistencies can arise from several factors:

  • Cell Culture Conditions: Variations in media composition, serum batch, and cell passage number can affect cell health and their response to treatment.

  • Compound Stability and Solubility: Ensure your hDHODH inhibitor is fully solubilized and stable in your culture medium. Precipitation of the compound can lead to inconsistent effective concentrations.

  • Assay Variability: Ensure that your cell viability and cytotoxicity assays are performed consistently and within their linear range.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
High cytotoxicity in normal cells On-target inhibition of pyrimidine synthesis.Perform a uridine rescue experiment to confirm. Determine the IC50 values for both normal and cancer cell lines to identify a potential therapeutic window.
Off-target toxicity.If uridine rescue is unsuccessful, investigate potential off-target effects through profiling against a panel of kinases or other relevant targets.
Solvent toxicity.Run a vehicle control (e.g., DMSO) at the highest concentration used for the inhibitor to rule out solvent-induced cytotoxicity.
No or low cytotoxicity in cancer cells Cancer cells may be reliant on the pyrimidine salvage pathway.Test the efficacy of the inhibitor in media with low levels of pyrimidines or in combination with an inhibitor of the salvage pathway.
Compound instability or poor cell permeability.Verify the stability of the compound in culture media over the course of the experiment. Assess cell permeability using appropriate methods.
Uridine rescue is not working The observed toxicity is due to off-target effects.Investigate other potential mechanisms of toxicity, such as mitochondrial dysfunction independent of pyrimidine synthesis.
Insufficient uridine concentration or duration of treatment.Optimize the concentration of uridine and the timing of its addition relative to the inhibitor treatment.
Inconsistent IC50 values Variability in cell seeding density.Standardize cell seeding protocols to ensure consistent cell numbers at the start of each experiment.
Changes in cell culture medium components.Use a consistent source and lot of fetal bovine serum and other media reagents.

Data Summary

The following table summarizes hypothetical IC50 values to illustrate the concept of a therapeutic window. Actual values must be determined experimentally for your specific hDHODH inhibitor and cell lines.

CompoundCell LineTypeIC50 (nM)
hDHODH-IN-XCancer Cell Line ACancer50
hDHODH-IN-XNormal Cell Line BNormal500
hDHODH-IN-YCancer Cell Line ACancer100
hDHODH-IN-YNormal Cell Line BNormal150

In this hypothetical example, hDHODH-IN-X demonstrates a more favorable therapeutic window than hDHODH-IN-Y.

Experimental Protocols

Uridine Rescue Assay

Objective: To determine if the cytotoxicity of an hDHODH inhibitor is due to the inhibition of the de novo pyrimidine synthesis pathway.

Materials:

  • Your hDHODH inhibitor

  • Uridine (stock solution in sterile water or PBS)

  • Cell culture medium

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Protocol:

  • Seed your normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of your hDHODH inhibitor in cell culture medium.

  • Prepare a set of the same inhibitor dilutions in medium supplemented with uridine (a final concentration of 100 µM is a good starting point).

  • Include controls for vehicle, inhibitor only, and uridine only.

  • Remove the existing medium from the cells and add the media containing the different treatment conditions.

  • Incubate for a period equivalent to your standard cytotoxicity assay (e.g., 48-72 hours).

  • Assess cell viability using your chosen method according to the manufacturer's protocol.

Expected Outcome: If the inhibitor's cytotoxicity is on-target, the addition of uridine should significantly increase cell viability in the inhibitor-treated wells.

MTT Cell Viability Assay

Objective: To measure cell metabolic activity as an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Protocol:

  • After the treatment period with your hDHODH inhibitor, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[6]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]

  • Mix gently to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[6]

Caspase-Glo® 3/7 Assay

Objective: To measure the activity of caspases 3 and 7, key executioners of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Reagent

Protocol:

  • Seed cells in a 96-well plate and treat with your hDHODH inhibitor for the desired time.

  • Equilibrate the plate to room temperature.

  • Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture volume.[8]

  • Mix gently on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure luminescence with a luminometer.[8]

Visualizations

De_Novo_Pyrimidine_Synthesis_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_salvage Salvage Pathway CPSII CPSII Carbamoyl_P Carbamoyl Phosphate CPSII->Carbamoyl_P ATC ATC Carbamoyl_A Carbamoyl Aspartate ATC->Carbamoyl_A DHO DHOase Dihydroorotate Dihydroorotate DHO->Dihydroorotate UMP_S UMP Synthase UMP UMP UMP_S->UMP UDP UDP UTP UTP UDP->UTP ATP CTP CTP UTP->CTP Glutamine, ATP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis Glutamine Glutamine + 2ATP + HCO3- Glutamine->CPSII Carbamoyl_P->ATC Aspartate Carbamoyl_A->DHO hDHODH hDHODH Dihydroorotate->hDHODH Orotate Orotate Orotate->UMP_S PRPP UMP->UDP ATP hDHODH->Orotate hDHODH_IN_7 This compound hDHODH_IN_7->hDHODH Uridine_in Uridine UK Uridine Kinase Uridine_in->UK UK->UMP ATP

Caption: The de novo pyrimidine synthesis pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: High Cytotoxicity in Normal Cells Check_Solvent Check Solvent Toxicity Start->Check_Solvent Uridine_Rescue Perform Uridine Rescue Experiment Is_Rescued Is Cytotoxicity Rescued? Uridine_Rescue->Is_Rescued Check_Solvent->Uridine_Rescue On_Target Conclusion: On-Target hDHODH Inhibition Is_Rescued->On_Target Yes Off_Target Conclusion: Potential Off-Target Toxicity Is_Rescued->Off_Target No Optimize Optimize Dose & Experimental Conditions On_Target->Optimize Investigate_Off_Target Investigate Off-Target Effects Off_Target->Investigate_Off_Target

Caption: A logical workflow for troubleshooting unexpected cytotoxicity of hDHODH inhibitors.

Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed Cells (96-well plate) Prepare_Compounds 2. Prepare Inhibitor +/- Uridine Treat_Cells 3. Treat Cells (48-72h) Prepare_Compounds->Treat_Cells Add_Reagent 4. Add Viability Reagent (e.g., MTT) Treat_Cells->Add_Reagent Incubate 5. Incubate Add_Reagent->Incubate Read_Plate 6. Read Plate (Absorbance/Luminescence) Incubate->Read_Plate Analyze_Data 7. Analyze Data (Calculate IC50) Read_Plate->Analyze_Data

Caption: A generalized experimental workflow for assessing cell viability after treatment with an hDHODH inhibitor.

References

refining hDHODH-IN-7 treatment protocols for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for refining long-term study protocols involving hDHODH-IN-7. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of the human dihydroorotate dehydrogenase (DHODH) enzyme. DHODH is a key flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential precursors for DNA and RNA synthesis. This disruption of nucleotide synthesis leads to cell cycle arrest and a reduction in cell proliferation, making it a target for anti-cancer and antiviral therapies.[1][2][3] Some vendor information suggests this compound has antiviral activity with a pMIC50 of 7.4.[4][5][6]

Q2: How should I store and handle this compound?

A2: For long-term storage, this compound powder should be kept at -20°C for up to three years. For short-term storage, it can be stored at 4°C for up to two years.[5] When prepared in a solvent, the solution should be stored at -80°C for up to six months or at -20°C for one month.[5]

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.

Q4: Can the effects of this compound be reversed in cell culture?

A4: Yes, the anti-proliferative and other cellular effects of DHODH inhibitors can typically be reversed by supplementing the cell culture medium with exogenous uridine.[7] Uridine can be utilized by the pyrimidine salvage pathway, thereby bypassing the block in the de novo synthesis pathway caused by this compound. This "uridine rescue" is a common method to confirm the on-target activity of DHODH inhibitors.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1644156-41-1[4][5][6][8][9]
Molecular Formula C21H23FN4O[5][8][9]
Molecular Weight 366.44 g/mol [8]
Storage (Powder) -20°C (3 years), 4°C (2 years)[5]
Storage (in Solvent) -80°C (6 months), -20°C (1 month)[5]

Table 2: In Vitro Activity of this compound and Other DHODH Inhibitors (for reference)

CompoundAssayIC50 / pMIC50Cell Line / TargetSource
This compound Antiviral ActivitypMIC50 = 7.4Not Specified[4][5][6]
Brequinar Enzyme InhibitionIC50 = 5.2 nMHuman DHODH[5]
BAY-2402234 Enzyme InhibitionIC50 = 1.2 nMNot Specified[5]
Leflunomide Enzyme InhibitionIC50 = 2.5 µMNot Specified[5]

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.[10]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours for a standard cytotoxicity assay, or longer for long-term studies).[10]

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay. For an MTT assay, incubate the cells with a serum-free medium containing 0.5 mg/ml MTT for 4 hours.[10] Subsequently, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

General Protocol for In Vivo Studies with DHODH Inhibitors in a Mouse Xenograft Model

This protocol is based on studies with the DHODH inhibitor brequinar and should be adapted and optimized for this compound.

  • Animal Model: Use immunocompromised mice (e.g., NOD-scid gamma mice) for tumor xenograft studies.

  • Tumor Cell Implantation: Subcutaneously inject approximately 1 x 10^4 B16F10 cells in a 1:1 volume ratio with Matrigel into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume.

  • Treatment Initiation: When tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Drug Formulation and Administration: Due to the likely poor water solubility of this compound, a formulation with excipients such as co-solvents, cyclodextrins, or surfactants may be necessary to improve solubility and bioavailability for in vivo administration.[11][12] The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will need to be optimized. For brequinar, in some studies, it has been administered daily.

  • Efficacy and Toxicity Monitoring: Monitor tumor volume and the general health of the mice (e.g., body weight, signs of distress) throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low activity of this compound in cell culture. 1. Compound degradation. 2. Insufficient concentration. 3. Cell line is resistant.1. Ensure proper storage of the compound. Prepare fresh dilutions from a frozen stock for each experiment. 2. Perform a dose-response experiment over a wide range of concentrations. 3. Some cell lines may have a more active pyrimidine salvage pathway. Confirm target engagement by checking for the accumulation of dihydroorotate. Consider using a different cell line known to be sensitive to DHODH inhibition.
High variability between replicate wells. 1. Uneven cell seeding. 2. Inaccurate pipetting of the compound. 3. Edge effects in the plate.1. Ensure a single-cell suspension before plating and mix the cell suspension thoroughly. 2. Use calibrated pipettes and ensure complete mixing of the compound in the medium. 3. Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS to maintain humidity.
Unexpected cytotoxicity at low concentrations. 1. Off-target effects. 2. Contamination of the compound or reagents.1. Perform a uridine rescue experiment. If exogenous uridine does not rescue the cells, the cytotoxicity may be due to off-target effects.[7] 2. Use fresh, sterile reagents and test a new batch of the compound if possible.
Loss of compound efficacy in long-term studies. 1. Development of resistance. 2. Compound instability in culture medium over time.1. Analyze treated cells for upregulation of DHODH or components of the pyrimidine salvage pathway. 2. Replenish the medium with freshly diluted compound at regular intervals (e.g., every 2-3 days).

Visualizations

DHODH_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_downstream Downstream Pathways Glutamine Glutamine CAD CAD (multifunctional enzyme) Glutamine->CAD Aspartate Aspartate Aspartate->CAD Dihydroorotate Dihydroorotate CAD->Dihydroorotate DHODH hDHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Oxidation CoQH2 Coenzyme QH2 DHODH->CoQH2 UMPS UMPS Orotate->UMPS CoQ Coenzyme Q CoQ->DHODH ETC Electron Transport Chain CoQH2->ETC UMP UMP UMPS->UMP UDP_UTP UDP / UTP UMP->UDP_UTP CTP CTP UDP_UTP->CTP DNA_RNA DNA & RNA Synthesis UDP_UTP->DNA_RNA CTP->DNA_RNA hDHODH_IN_7 This compound hDHODH_IN_7->DHODH Inhibition Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (if applicable) start Start prepare_cells Prepare Cell Culture start->prepare_cells treat_cells Treat Cells with This compound (Dose-Response) prepare_cells->treat_cells prepare_compound Prepare this compound Stock (in DMSO) prepare_compound->treat_cells incubate Incubate (e.g., 72h - 2 weeks) treat_cells->incubate assess_viability Assess Cell Viability (e.g., MTT assay) incubate->assess_viability data_analysis Data Analysis (IC50 determination) assess_viability->data_analysis end_invitro End data_analysis->end_invitro start_invivo Start implant_tumors Implant Tumor Cells in Mice start_invivo->implant_tumors monitor_tumors Monitor Tumor Growth implant_tumors->monitor_tumors treat_animals Treat Animals monitor_tumors->treat_animals formulate_drug Formulate this compound for In Vivo Use formulate_drug->treat_animals monitor_efficacy Monitor Efficacy & Toxicity treat_animals->monitor_efficacy end_invivo End monitor_efficacy->end_invivo Troubleshooting_Tree start Experiment Yields Unexpected Results q1 Is there low or no compound activity? start->q1 a1_yes Check compound stability and concentration. Perform dose-response. q1->a1_yes Yes q3 Is there high variability between replicates? q1->q3 No q2 Is the cell line known to be resistant? a1_yes->q2 a2_yes Switch to a sensitive cell line or confirm target engagement. q2->a2_yes Yes a2_no Proceed to check for other issues. q2->a2_no No end Consult further literature or technical support. a2_yes->end a2_no->q3 a3_yes Review cell seeding and pipetting techniques. Avoid plate edge effects. q3->a3_yes Yes q4 Is there unexpected cytotoxicity? q3->q4 No a3_yes->end a4_yes Perform uridine rescue experiment to check for off-target effects. q4->a4_yes Yes q5 Is there a loss of efficacy in long-term studies? q4->q5 No a4_yes->end a5_yes Investigate potential resistance mechanisms. Replenish compound regularly. q5->a5_yes Yes q5->end No a5_yes->end

References

Validation & Comparative

A Comparative Analysis of hDHODH-IN-7 and Leflunomide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the established immunosuppressant leflunomide and the novel inhibitor hDHODH-IN-7, both targeting human dihydroorotate dehydrogenase (hDHODH).

This guide provides a detailed comparative analysis of leflunomide, a well-characterized disease-modifying antirheumatic drug (DMARD), and this compound, a newer investigational inhibitor of human dihydroorotate dehydrogenase (hDHODH). While extensive data is available for leflunomide, public information on this compound is currently limited, primarily positioning it as a potent hDHODH inhibitor with antiviral activity. This guide aims to synthesize the available information to offer a valuable resource for researchers in the field of immunology, virology, and drug development.

Mechanism of Action: Targeting Pyrimidine Synthesis

Both this compound and leflunomide target the same critical enzyme: human dihydroorotate dehydrogenase (hDHODH). This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate.[1][2] By inhibiting hDHODH, these compounds deplete the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis.[2] This inhibitory action has significant consequences for rapidly proliferating cells, such as activated lymphocytes, which rely heavily on the de novo pathway to meet their nucleotide demands for clonal expansion.[3] This mechanism underpins the immunosuppressive and antiproliferative effects of these inhibitors.[1][3]

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide (A77 1726), which is responsible for its therapeutic effects.[1] Teriflunomide is a non-competitive inhibitor of hDHODH.[4] The precise binding mode and inhibitory kinetics of this compound are not yet detailed in publicly available literature.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for this compound and leflunomide to facilitate a clear comparison. It is important to note the disparity in the depth of available data between the two compounds.

ParameterThis compoundLeflunomide (Teriflunomide)
Target Human Dihydroorotate Dehydrogenase (hDHODH)Human Dihydroorotate Dehydrogenase (hDHODH)
Reported In Vitro Potency pMIC50: 7.4 (antiviral effect)[5]Ki: 2.7 ± 0.7 µM[1]
Mechanism of Inhibition Not specifiedNon-competitive[4]
Therapeutic Indications Investigational (antiviral)Rheumatoid Arthritis, Psoriatic Arthritis[6]
Bioavailability Not available~80% (Leflunomide)[6]
Protein Binding Not available>99% (Teriflunomide)[6]
Elimination Half-life Not available14–18 days (Teriflunomide)[6]
Metabolism Not availableConverted to active metabolite teriflunomide in GI mucosa and liver[6]
Excretion Not availableFeces (48%) and urine (43%)[6]

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following are standard methodologies used to evaluate hDHODH inhibitors like leflunomide and would be applicable for the characterization of novel inhibitors such as this compound.

In Vitro hDHODH Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of hDHODH.

Principle: The activity of hDHODH is determined by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor in place of ubiquinone. The rate of DCIP reduction is proportional to the enzyme's activity.

Protocol:

  • Recombinant human DHODH is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or teriflunomide) in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100) for a defined period (e.g., 15 minutes) at room temperature.

  • The reaction is initiated by adding the substrates, dihydroorotate and the electron acceptor DCIP.

  • The decrease in absorbance of DCIP is measured spectrophotometrically at a specific wavelength (e.g., 600 nm) over time.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of the inhibitors on rapidly dividing cells.

Principle: The proliferation of a cell line (e.g., a T-lymphoblastoma cell line) is measured in the presence of varying concentrations of the inhibitor.

Protocol:

  • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells are then treated with a range of concentrations of the test compound.

  • After a defined incubation period (e.g., 72 hours), cell viability or proliferation is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • The absorbance is read using a microplate reader, and the IC50 value for cell proliferation is calculated.

  • To confirm the mechanism of action, rescue experiments can be performed by co-incubating the cells with the inhibitor and an exogenous source of pyrimidines (e.g., uridine). Reversal of the anti-proliferative effect by uridine indicates that the compound's activity is mediated through the inhibition of pyrimidine synthesis.[1]

In Vivo Efficacy in a Rheumatoid Arthritis Model (for Leflunomide)

Animal models are used to evaluate the therapeutic efficacy of compounds in a disease context. For leflunomide, a common model is collagen-induced arthritis (CIA) in rats or mice.

Protocol:

  • Arthritis is induced in susceptible strains of rodents by immunization with type II collagen emulsified in complete Freund's adjuvant.

  • Following the onset of arthritis, animals are treated daily with the test compound (e.g., leflunomide) or a vehicle control via oral gavage.

  • Disease progression is monitored by scoring clinical signs of arthritis, such as paw swelling, erythema, and joint stiffness.

  • At the end of the study, histological analysis of the joints is performed to assess inflammation, pannus formation, and bone erosion.

  • The efficacy of the compound is determined by its ability to reduce the clinical and histological signs of arthritis compared to the vehicle-treated group.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by hDHODH inhibitors and a general workflow for their evaluation.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_DeNovo_Synthesis De Novo Pyrimidine Synthesis cluster_Downstream Downstream Effects DHODH hDHODH Orotate Orotate DHODH->Orotate DHO Dihydroorotate DHO->DHODH Pyrimidines Pyrimidines (UMP, CTP) Orotate->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation Inhibitor This compound or Leflunomide (Teriflunomide) Inhibitor->DHODH Inhibition

Caption: Mechanism of action of hDHODH inhibitors.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Enzyme_Assay hDHODH Enzyme Inhibition Assay Cell_Assay Cell Proliferation Assay Enzyme_Assay->Cell_Assay Rescue_Study Uridine Rescue Study Cell_Assay->Rescue_Study PK_Study Pharmacokinetic Studies Rescue_Study->PK_Study Efficacy_Model Disease Model (e.g., CIA) PK_Study->Efficacy_Model Tox_Study Toxicology Studies Efficacy_Model->Tox_Study Lead_Optimization Lead Optimization Tox_Study->Lead_Optimization Discovery Compound Discovery (e.g., this compound) Discovery->Enzyme_Assay Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

Caption: General workflow for the evaluation of hDHODH inhibitors.

Efficacy and Safety Profiles

Leflunomide

Leflunomide has demonstrated efficacy in the treatment of rheumatoid arthritis and psoriatic arthritis.[6] Clinical trials have shown that it reduces the signs and symptoms of the disease, inhibits structural damage, and improves physical function.[5] Its onset of action is relatively rapid, and it has shown sustained efficacy in both early and late-stage disease.[5]

The safety profile of leflunomide is well-documented.[7] The most common adverse events include diarrhea, elevated liver enzymes, alopecia, and rash.[7] While generally considered manageable, there are also risks of more severe side effects such as hepatotoxicity, peripheral neuropathy, and an increased risk of infections.

This compound

The efficacy and safety profile of this compound in preclinical or clinical settings has not been reported in the available literature. Its characterization as an antiviral agent suggests that its efficacy has been evaluated in the context of viral replication inhibition.[5] Further studies are required to understand its therapeutic potential and safety profile.

Conclusion

Leflunomide is a well-established hDHODH inhibitor with a proven track record in the treatment of autoimmune diseases. Its mechanism of action, efficacy, pharmacokinetics, and safety have been extensively studied and documented. In contrast, this compound is a novel inhibitor with limited publicly available data. While its reported potency as an hDHODH inhibitor with antiviral activity is promising, a comprehensive understanding of its pharmacological properties awaits further research. This guide provides a framework for comparing these two agents and highlights the key experimental approaches necessary to fully characterize novel hDHODH inhibitors like this compound. As more data on emerging DHODH inhibitors becomes available, the therapeutic landscape for autoimmune diseases, cancer, and viral infections will continue to evolve.

References

A Comparative Analysis of Novel hDHODH Inhibitors in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

A Note on hDHODH-IN-7: Publicly available experimental data on the anti-proliferative effects of a compound specifically designated "this compound" is not available at this time. To fulfill the objective of this guide, we will use Indoluidin D , a potent and recently identified inhibitor of human dihydroorotate dehydrogenase (hDHODH), as a representative novel agent for comparison against established inhibitors. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the de novo pyrimidine biosynthesis pathway.

The enzyme hDHODH is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to sustain their growth.[2] Consequently, inhibiting hDHODH is a promising strategy in cancer therapy.[3] This guide provides a comparative overview of the anti-proliferative effects of the novel inhibitor Indoluidin D against other well-characterized hDHODH inhibitors like Brequinar, BAY 2402234, and Teriflunomide.

Quantitative Comparison of hDHODH Inhibitors

The following tables summarize the in vitro enzymatic potency and cellular anti-proliferative activity of Indoluidin D and selected alternative hDHODH inhibitors.

Table 1: Enzymatic Inhibition of Human DHODH (hDHODH)

InhibitorTargetIC50 (nM)
Indoluidin D Human DHODH210[4]
Brequinar Human DHODH4.5[4]
BAY 2402234 Human DHODH1.2[5][6]
Teriflunomide (A771726) Human DHODH411[4][7]

Table 2: Anti-proliferative Activity in Human Cancer Cell Lines

InhibitorCell LineAssay TypeIC50 (nM)
Indoluidin D HL-60 (Leukemia)Growth Inhibition4.4[4]
A549 (Lung Carcinoma)Growth Inhibition110[4]
WM266-4 (Melanoma)Growth Inhibition130[4]
Brequinar HCT 116 (Colon Cancer)MTT480[8][9]
MIA PaCa-2 (Pancreatic Cancer)MTT680[8][9]
HL-60 (Leukemia)Growth Inhibition370[10]
BAY 2402234 Raji (Leukemia)Proliferation0.4[11]
MOLM-13 (Leukemia)Proliferation3.16 (EC50)[5][12]
HEL (Leukemia)Proliferation0.96 (EC50)[5][12]
Leflunomide (prodrug of Teriflunomide) KYSE510 (Esophageal Cancer)Viability108,200[13]
SW620 (Colorectal Cancer)Viability173,900[13]

Mechanism of Action: Targeting Pyrimidine Synthesis

hDHODH inhibitors exert their anti-proliferative effects by blocking the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[9] This enzyme, located in the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate to orotate, a crucial precursor for pyrimidine nucleotides like UMP, which are essential for DNA and RNA synthesis.[4] By inhibiting hDHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest, particularly in the S phase, and subsequent inhibition of cell proliferation.[7][14]

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Inner Mitochondrial Membrane Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate CAD Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate CAD DHODH hDHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UMPS DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate Inhibitor hDHODH Inhibitors (e.g., Indoluidin D) Inhibitor->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of hDHODH inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DHODH Enzyme Inhibition Assay

This protocol outlines a generalized procedure to determine the in vitro inhibitory activity of a test compound against recombinant human DHODH.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against the hDHODH enzyme.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Substrate: L-dihydroorotic acid

  • Electron Acceptor: 2,6-dichloroindophenol (DCIP) or Coenzyme Q10

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer, hDHODH enzyme, and the electron acceptor (e.g., DCIP).

  • Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells.

  • Pre-incubate the plate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding the substrate, L-dihydroorotic acid.

  • Measure the rate of reduction of the electron acceptor over time by monitoring the change in absorbance at a specific wavelength (e.g., 650 nm for DCIP).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Enzyme_Assay_Workflow cluster_prep cluster_assay cluster_analysis p1 Prepare Reaction Mix (Buffer, hDHODH, DCIP) a1 Add Compound to Plate p1->a1 p2 Prepare Serial Dilutions of Test Compound p2->a1 a2 Pre-incubate (30 min) a1->a2 a3 Add Substrate (Dihydroorotic Acid) a2->a3 a4 Measure Absorbance (e.g., 650 nm) a3->a4 d1 Calculate % Inhibition a4->d1 d2 Generate Dose-Response Curve d1->d2 d3 Determine IC50 Value d2->d3

Caption: General experimental workflow for an in vitro hDHODH enzyme inhibition assay.

Cell Proliferation (MTT) Assay

This protocol describes a common method for assessing the effect of hDHODH inhibitors on the proliferation of cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of a specific cell line.

Materials:

  • Cancer cell line (e.g., HL-60, HCT 116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.

  • Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells.

  • Incubate the plates for a specified period (e.g., 72-96 hours) under standard cell culture conditions.

  • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.

  • Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.[6]

MTT_Workflow start Seed Cells in 96-well Plate incubate1 Incubate Overnight start->incubate1 treat Add Serial Dilutions of Compound incubate1->treat incubate2 Incubate for 72-96 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize read Measure Absorbance (560 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Standard experimental workflow for an MTT-based cell proliferation assay.

References

hDHODH-IN-7: A Comparative Guide to its Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the human dihydroorotate dehydrogenase (hDHODH) inhibitor, hDHODH-IN-7, with other known inhibitors of this critical enzyme. The information presented herein is intended to support research and drug development efforts targeting hDHODH, a key player in de novo pyrimidine biosynthesis.

Introduction to hDHODH Inhibition

Human dihydroorotate dehydrogenase (hDHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA.[1] This pathway is crucial for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, making hDHODH a compelling therapeutic target for cancer and autoimmune diseases.[1][2] Several hDHODH inhibitors have been developed, with some, like Leflunomide and Teriflunomide, approved for treating autoimmune disorders.[1] this compound is a more recent investigational inhibitor. Of note, there is some ambiguity in the nomenclature of this compound, as it is often referred to interchangeably with DHODH-IN-9, sharing the same CAS number 1644156-41-1.[3]

Comparative Inhibitory Potency

The efficacy of an inhibitor is primarily determined by its potency, often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The table below summarizes the reported IC50 values of this compound against hDHODH and compares it with other well-established inhibitors.

InhibitorhDHODH IC50Cell-based EC50 (Cell Line)Reference
This compound 0.91 µM3.6 µM (ER-HOX-GFP), 2.7 µM (THP1), 2.5 µM (U937)MedChemExpress
Brequinar5.2 nMNot specified
Teriflunomide388 nMNot specified
Leflunomide2.5 µMNot specified
BAY-24022341.2 nMNot specified

IC50: Half-maximal inhibitory concentration against the isolated hDHODH enzyme. EC50: Half-maximal effective concentration in a cell-based assay.

Specificity and Selectivity Profile

While potent inhibition of the target enzyme is crucial, the selectivity of an inhibitor is equally important to minimize off-target effects and potential toxicity. An ideal inhibitor should exhibit high specificity for hDHODH over other enzymes, particularly other dehydrogenases.

Currently, there is a lack of publicly available data specifically detailing the selectivity profile of this compound against a broad panel of other dehydrogenases or enzymes. However, the general approach to determining inhibitor selectivity involves screening the compound against a panel of related enzymes and comparing the IC50 values. A significantly higher IC50 for off-target enzymes compared to the target enzyme indicates good selectivity.

A known area of potential cross-reactivity for hDHODH inhibitors is the mitochondrial electron transport chain, specifically Complex III, due to the shared ubiquinone binding site. Some hDHODH inhibitors have been shown to affect the activity of Complex III. Further experimental studies are required to fully characterize the selectivity profile of this compound.

Experimental Methodologies

The following are detailed protocols for key experiments used to characterize hDHODH inhibitors.

In Vitro hDHODH Enzymatic Inhibition Assay (Spectrophotometric)

This assay quantifies the enzymatic activity of hDHODH by measuring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).

Materials:

  • Recombinant human hDHODH

  • L-Dihydroorotic acid (DHO) - substrate

  • Coenzyme Q10 (CoQ10) - electron acceptor

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • DMSO for compound dilution

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in DMSO.

  • In a 96-well plate, add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control).

  • Add the hDHODH enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Prepare a reaction mixture containing DHO, CoQ10, and DCIP in the assay buffer.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Immediately begin monitoring the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

  • Calculate the initial reaction rates (Vmax) from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cell-Based Assay for Antiviral Activity (pMIC50 Determination)

Given that this compound is reported with a pMIC50 value, this indicates its evaluation in a cell-based antiviral assay. The pMIC50 is the negative logarithm of the molar concentration that provides 50% of the maximal inhibition of viral replication.

General Workflow:

  • Cytotoxicity Assay: First, determine the concentration of the compound that is toxic to the host cells (CC50) in the absence of the virus. This is crucial to ensure that the observed antiviral effect is not due to cell death.

  • Antiviral Assay: Infect a suitable host cell line with the virus of interest.

  • Treat the infected cells with serial dilutions of the hDHODH inhibitor.

  • After an incubation period, quantify the extent of viral replication. This can be done through various methods, such as measuring the virus-induced cytopathic effect (CPE), quantifying viral proteins or nucleic acids, or using reporter viruses.

  • Calculate the concentration of the inhibitor that reduces viral replication by 50% (EC50 or MIC50).

  • The pMIC50 is then calculated as -log(MIC50 in M).

Visualizing Pathways and Workflows

To better understand the context of this compound's action and its evaluation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions incubation Incubate Inhibitor with hDHODH prep_inhibitor->incubation prep_enzyme Prepare hDHODH Solution prep_enzyme->incubation prep_reagents Prepare Reaction Mix (DHO, CoQ10, DCIP) reaction Initiate Reaction prep_reagents->reaction incubation->reaction measurement Measure Absorbance Change (600 nm) reaction->measurement rate_calc Calculate Reaction Rates measurement->rate_calc inhibition_calc % Inhibition Calculation rate_calc->inhibition_calc ic50_calc IC50 Determination inhibition_calc->ic50_calc pyrimidine_biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis carbamoyl_phosphate Carbamoyl Phosphate enzyme1 CAD carbamoyl_phosphate->enzyme1 carbamoyl_aspartate Carbamoyl Aspartate enzyme2 CAD carbamoyl_aspartate->enzyme2 dihydroorotate Dihydroorotate enzyme3 hDHODH dihydroorotate->enzyme3 orotate Orotate enzyme4 UMPS orotate->enzyme4 ump UMP enzyme5 Kinases ump->enzyme5 downstream UTP, CTP, DNA, RNA enzyme1->carbamoyl_aspartate enzyme2->dihydroorotate enzyme3->orotate enzyme4->ump enzyme5->downstream inhibitor_point inhibitor This compound inhibitor->enzyme3 Inhibition

References

Unveiling the Cellular Efficacy of hDHODH Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of human dihydroorotate dehydrogenase (hDHODH) inhibitor activity. This guide provides a comparative analysis of a representative hDHODH inhibitor, Brequinar, across various cancer cell lines, supported by experimental data and detailed protocols.

The inhibition of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising strategy in cancer therapy. By impeding the production of essential building blocks for DNA and RNA synthesis, hDHODH inhibitors can selectively target rapidly proliferating cancer cells. This guide focuses on the activity profile of Brequinar, a potent and well-characterized hDHODH inhibitor, to illustrate the cross-validation of such compounds in different cellular contexts.

Comparative Activity of Brequinar Across Diverse Cancer Cell Lines

The efficacy of an hDHODH inhibitor can vary significantly across different cancer cell lines due to a multitude of factors including cellular metabolism, expression levels of the target enzyme, and the presence of alternative salvage pathways for pyrimidine synthesis. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Brequinar in a panel of human cancer cell lines, providing a quantitative comparison of its anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)
HL-60Acute Promyelocytic Leukemia12
U937Histiocytic Lymphoma90-170
MOLM-13Acute Myeloid Leukemia90-170
MV4-11Acute Myeloid Leukemia90-170
RajiBurkitt's Lymphoma7.7

Deciphering the Mechanism: The hDHODH Inhibition Pathway

hDHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. This reaction is coupled to the electron transport chain. Inhibition of hDHODH leads to the depletion of the pyrimidine pool, which in turn stalls DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol DHODH hDHODH ETC Electron Transport Chain DHODH->ETC e- Orotate Orotate DHODH->Orotate DHO Dihydroorotate DHO->DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Brequinar Brequinar Brequinar->DHODH Apoptosis Apoptosis Proliferation->Apoptosis

Figure 1: Simplified signaling pathway of hDHODH inhibition by Brequinar.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of inhibitor activity. Below are standardized methods for key assays used to evaluate hDHODH inhibitors.

hDHODH Enzymatic Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH.

Materials:

  • Recombinant human DHODH protein

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Dihydroorotate (DHO)

  • Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound (e.g., Brequinar) in the assay buffer.

  • Add a fixed concentration of recombinant hDHODH to each well of a 96-well plate.

  • Add the serially diluted compound to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a substrate mixture containing DHO, decylubiquinone, and DCIP.

  • Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay

This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compound (e.g., Brequinar)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the existing medium and add the medium containing the different concentrations of the compound to the cells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for colorimetric or luminescent signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Experimental Workflow for Inhibitor Validation

The following diagram illustrates a typical workflow for the validation of a novel hDHODH inhibitor.

experimental_workflow A Compound Synthesis and Characterization B In vitro hDHODH Enzymatic Assay A->B C Cell-Based Proliferation Assays (Panel of Cancer Cell Lines) B->C G Lead Optimization B->G D Determination of IC50 Values C->D E Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) D->E F In vivo Xenograft Model Studies E->F F->G

Figure 2: A representative experimental workflow for hDHODH inhibitor validation.

This guide provides a foundational framework for the comparative analysis of hDHODH inhibitors. The presented data for Brequinar serves as a benchmark for evaluating novel compounds targeting this critical metabolic enzyme in cancer cells. Rigorous and standardized experimental validation is paramount for the successful development of next-generation hDHODH-targeted therapies.

comparing the in vivo efficacy of hDHODH-IN-7 to other DHODH inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of several prominent dihydroorotate dehydrogenase (DHODH) inhibitors. Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[1] This document summarizes key experimental data for established DHODH inhibitors—Brequinar, Leflunomide, and Vidofludimus—and addresses the current standing of the research compound hDHODH-IN-7.

Overview of DHODH Inhibition

DHODH catalyzes the fourth step in the de novo synthesis of pyrimidines, which are essential for the production of DNA and RNA.[1] By inhibiting this enzyme, DHODH inhibitors can effectively suppress the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[1] This mechanism of action has led to the development and approval of DHODH inhibitors for various autoimmune diseases and their investigation in oncology.

Signaling Pathway of DHODH Inhibition

The inhibition of DHODH has downstream effects on several cellular processes. The primary mechanism is the depletion of the pyrimidine pool, which leads to cell cycle arrest and apoptosis in rapidly proliferating cells.

DHODH_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Nucleus & Cytoplasm Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Electron_Transport_Chain Electron Transport Chain DHODH->Electron_Transport_Chain e- UMP UMP Synthesis Orotate->UMP Pyrimidine_Pool Pyrimidine Pool (UTP, CTP) UMP->Pyrimidine_Pool DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation DHODH_Inhibitors DHODH Inhibitors (Brequinar, Leflunomide, etc.) DHODH_Inhibitors->DHODH Inhibition

Caption: DHODH signaling pathway and the mechanism of its inhibitors.

Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of Brequinar, Leflunomide, and Vidofludimus in various preclinical models.

Brequinar

Brequinar is a potent DHODH inhibitor that has been extensively studied in preclinical cancer models.[2][3]

Cancer Model Animal Model Dosing Regimen Key Findings Reference
Acute Myeloid Leukemia (AML) THP1 Xenograft (NOD.SCID mice)15 mg/kg Q3D or 5 mg/kg dailySlowed tumor growth and induced differentiation of AML cells.
Glioblastoma LN229 Xenograft10 mg/kg daily (IP)Reduced tumor growth.
Medulloblastoma D458 Xenograft (Zebrafish)Not specifiedSignificantly inhibited tumor growth at non-toxic concentrations.
Small Cell Lung Cancer (SCLC) Patient-Derived Xenograft (PDX)Not specifiedInduced tumor regression and extended time to progression in 2 out of 4 models.
Melanoma B16F10 Syngeneic Model10 mg/kg daily (IP)Inhibited tumor growth and enhanced the efficacy of immune checkpoint blockade.
Leflunomide

Leflunomide is an approved immunomodulatory drug for the treatment of rheumatoid arthritis. Its active metabolite, teriflunomide, is the primary mediator of its DHODH inhibitory activity.

Disease Model Animal Model Dosing Regimen Key Findings Reference
Rheumatoid Arthritis Adjuvant-Induced Arthritis (Rats)Not specifiedSuperior efficacy of Leflunomide-loaded emulsomes compared to suspension in reducing arthritis symptoms.
Rheumatoid Arthritis Antigen-Induced Arthritis (Rats)Not specifiedSolid lipid nanoparticles with Leflunomide administered via microneedles showed a great impact in increasing efficacy.
Vidofludimus

Vidofludimus is a next-generation DHODH inhibitor being investigated for autoimmune diseases, particularly multiple sclerosis.

Disease Model Animal Model Dosing Regimen Key Findings Reference
Multiple Sclerosis (EAE) Rat EAE Model4, 20, 60 mg/kg daily (p.o.)Dose-dependent inhibition of cumulative disease scores, with significant effects at 20 and 60 mg/kg.
Multiple Sclerosis (EAE) Mouse EAE Model150 mg/kg daily (p.o.)Reduced disease severity and immune cell infiltration in the CNS.

This compound: A Note on Available Data

Currently, there is a lack of publicly available peer-reviewed literature detailing the in vivo efficacy of this compound. Information is primarily limited to vendor-supplied data sheets which indicate that it is a human DHODH inhibitor. One source mentions that this compound induces the differentiation of acute myeloid leukemia cells, though supporting experimental data and protocols are not provided. As such, a direct comparison of its in vivo efficacy with established DHODH inhibitors is not feasible at this time. Researchers interested in this compound are encouraged to consult the direct supplier for more detailed information.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below is a generalized workflow for assessing the in vivo efficacy of DHODH inhibitors in a cancer xenograft model.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., THP1, LN229) Animal_Implantation 2. Subcutaneous/Orthotopic Implantation into Immunocompromised Mice Cell_Culture->Animal_Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers, Imaging) Animal_Implantation->Tumor_Growth Treatment_Initiation 4. Treatment Initiation (Vehicle vs. DHODH Inhibitor) Tumor_Growth->Treatment_Initiation Dosing 5. Dosing Regimen (e.g., daily IP injection) Treatment_Initiation->Dosing Efficacy_Assessment 6. Efficacy Assessment - Tumor Volume/Weight - Survival Analysis Dosing->Efficacy_Assessment Ex_Vivo_Analysis 7. Ex Vivo Analysis (Immunohistochemistry, Western Blot, etc.) Efficacy_Assessment->Ex_Vivo_Analysis

Caption: Generalized workflow for in vivo efficacy studies of DHODH inhibitors.

Example Protocol: Brequinar in a THP1 Xenograft Model
  • Cell Line: THP1 human acute myeloid leukemia cells.

  • Animal Model: NOD.CB17-Prkdcscid (NOD.SCID) mice.

  • Engraftment: THP1 cells were implanted subcutaneously into the flank of the mice. Tumors were allowed to grow to approximately 40 mm².

  • Treatment Groups:

    • Vehicle control.

    • Brequinar at 15 mg/kg administered every third day (Q3D).

    • Brequinar at 5 mg/kg administered daily.

  • Efficacy Endpoints:

    • Tumor growth was monitored over time.

    • At the end of the study, tumors were explanted for differentiation analysis by measuring CD11b expression.

Example Protocol: Vidofludimus in a Rat EAE Model
  • Disease Induction: Experimental Autoimmune Encephalomyelitis (EAE) was induced in female DA-Rats by immunization with spinal cord homogenates.

  • Treatment Initiation: Treatment was initiated when rats reached a clinical score of ≥1.

  • Treatment Groups:

    • Vehicle control.

    • Vidofludimus at 4 mg/kg, 20 mg/kg, or 60 mg/kg administered orally (p.o.) daily.

    • Leflunomide at 4 mg/kg p.o. daily as a comparator.

  • Efficacy Endpoints:

    • Daily monitoring of clinical scores.

    • Daily weight measurement.

Conclusion

The DHODH inhibitors Brequinar, Leflunomide, and Vidofludimus have demonstrated significant in vivo efficacy in a range of preclinical models of cancer and autoimmune diseases. Brequinar shows promise as an anti-cancer agent, particularly in hematological malignancies. Leflunomide is an established therapy for rheumatoid arthritis, and Vidofludimus is a promising candidate for the treatment of multiple sclerosis. While this compound is available as a research tool, its in vivo efficacy remains to be publicly documented. The data presented in this guide can aid researchers in selecting the appropriate DHODH inhibitor for their preclinical studies and provides a foundation for the design of future experiments.

References

hDHODH-IN-7: A Comparative Guide for its Validation as a Research Tool Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hDHODH-IN-7 with other well-established human dihydroorotate dehydrogenase (hDHODH) inhibitors, Brequinar and Teriflunomide. The information presented herein is intended to assist researchers in validating this compound as a suitable tool compound for studying the role of hDHODH in various biological processes.

Introduction to hDHODH and its Inhibition

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA, and rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on its activity. Consequently, hDHODH has emerged as a significant therapeutic target for the treatment of cancer, autoimmune diseases, and viral infections. Tool compounds that potently and selectively inhibit hDHODH are invaluable for preclinical research to explore the therapeutic potential of targeting this enzyme.

Comparative Performance of hDHODH Inhibitors

This section provides a quantitative comparison of this compound with Brequinar and Teriflunomide, focusing on their inhibitory potency against the hDHODH enzyme and their activity in cellular assays.

Table 1: Comparison of Enzymatic and Cellular Potency of hDHODH Inhibitors

CompoundEnzymatic IC50 (hDHODH)Cellular Potency (Antiviral MIC50/EC50)Cellular Potency (AML Cell Differentiation IC50)
This compound Not available in public literature~40 nM (pMIC50 = 7.4)0.91 µM
Brequinar 5.2 nM - 20 nM~78 nM (CFI assay)Not widely reported for differentiation
Teriflunomide ~773 nM15.22 µM (SARS-CoV-2)Not widely reported for differentiation

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific assay conditions. The pMIC50 for this compound was converted to an approximate molar concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and validation.

hDHODH Enzymatic Inhibition Assay (Spectrophotometric Method)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified hDHODH. The activity is monitored by the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Materials:

  • Recombinant human hDHODH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions (or DMSO as a vehicle control) to the wells of a 96-well plate.

  • Add 178 µL of the hDHODH enzyme solution (e.g., 20 nM in Assay Buffer) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Prepare a reaction mix containing DHO (final concentration 200 µM), DCIP (final concentration 120 µM), and CoQ10 (final concentration 50 µM) in Assay Buffer.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Antiviral Plaque Reduction Assay

This assay determines the concentration of a compound required to inhibit the formation of viral plaques in a cell monolayer.

Materials:

  • Susceptible host cell line (e.g., Vero cells for SARS-CoV-2)

  • Virus stock of known titer

  • Cell culture medium

  • Overlay medium (e.g., containing methylcellulose or agarose)

  • Test compounds

  • 6-well or 12-well plates

  • Crystal violet staining solution

Procedure:

  • Seed the host cells in multi-well plates and grow to a confluent monolayer.

  • Prepare serial dilutions of the virus stock and infect the cell monolayers for 1-2 hours.

  • During the infection period, prepare serial dilutions of the test compound in the overlay medium.

  • After viral adsorption, remove the inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add the overlay medium containing the different concentrations of the test compound to the respective wells. Include a "no drug" virus control and a "no virus" cell control.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • After incubation, fix the cells with a suitable fixative (e.g., 10% formalin).

  • Stain the cell monolayer with crystal violet solution.

  • Wash the plates and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

  • Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.

Cell Viability/Cytotoxicity Assay

This assay is performed to determine the concentration of a compound that is toxic to the host cells, which is important for calculating the selectivity index (SI = CC50/EC50).

Materials:

  • Host cell line

  • Cell culture medium

  • Test compounds

  • 96-well plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

Procedure:

  • Seed the host cells in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a "no compound" cell control.

  • Incubate the plates for the same duration as the antiviral assay.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the "no compound" control.

  • Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%.

Visualizations

De Novo Pyrimidine Biosynthesis Pathway and hDHODH Inhibition

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_cytosol2 Cytosol cluster_inhibitors Inhibitors Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate hDHODH hDHODH Dihydroorotate->hDHODH Orotate Orotate hDHODH->Orotate UMP UMP Orotate->UMP UTP/CTP UTP/CTP UMP->UTP/CTP DNA/RNA Synthesis DNA/RNA Synthesis UTP/CTP->DNA/RNA Synthesis This compound This compound This compound->hDHODH Brequinar Brequinar Brequinar->hDHODH Teriflunomide Teriflunomide Teriflunomide->hDHODH

Caption: Inhibition of hDHODH blocks the de novo pyrimidine biosynthesis pathway.

Experimental Workflow for hDHODH Inhibitor Evaluation

G cluster_workflow Inhibitor Evaluation Workflow Compound Synthesis/Acquisition Compound Synthesis/Acquisition Enzymatic Assay (IC50) Enzymatic Assay (IC50) Compound Synthesis/Acquisition->Enzymatic Assay (IC50) Cellular Assays Cellular Assays Enzymatic Assay (IC50)->Cellular Assays Antiviral Assay (EC50) Antiviral Assay (EC50) Cellular Assays->Antiviral Assay (EC50) Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Cellular Assays->Cytotoxicity Assay (CC50) Selectivity Index (SI) Selectivity Index (SI) Antiviral Assay (EC50)->Selectivity Index (SI) Cytotoxicity Assay (CC50)->Selectivity Index (SI) Lead Optimization Lead Optimization Selectivity Index (SI)->Lead Optimization

Caption: A typical workflow for the evaluation of hDHODH inhibitors.

Discussion and Conclusion

The data presented in this guide highlight this compound as a potent inhibitor of viral replication in cellular assays, with a potency in the low nanomolar range, comparable to the highly potent hDHODH inhibitor Brequinar. Its cellular antiviral potency appears significantly greater than that of Teriflunomide.

A key consideration for researchers is the current lack of a publicly available direct enzymatic IC50 value for this compound. While its potent cellular activity strongly suggests on-target engagement of hDHODH, the absence of this data point makes a direct comparison of its intrinsic inhibitory activity against the enzyme with Brequinar and Teriflunomide challenging. The observed cellular potency could be influenced by factors such as superior cell permeability or reduced efflux compared to the other compounds.

For researchers considering this compound as a tool compound, its demonstrated high cellular potency makes it a valuable asset for studying the downstream cellular consequences of hDHODH inhibition. However, for studies requiring a precise understanding of direct enzyme-inhibitor interactions, the well-characterized inhibitors Brequinar and Teriflunomide, with their established enzymatic IC50 values, may be more suitable comparators.

Recommendation:

  • For cellular studies: this compound is a promising tool compound due to its high cellular potency. Researchers should consider its use for investigating the cellular effects of hDHODH inhibition in various models, including viral replication and cancer cell proliferation.

  • For biochemical and structural studies: The lack of a direct enzymatic IC50 for this compound is a limitation. For these applications, Brequinar and Teriflunomide remain the more extensively validated tool compounds.

Further characterization of this compound, including the determination of its enzymatic IC50 and selectivity profiling against other dehydrogenases, would be highly beneficial to the research community and would solidify its position as a first-rate tool compound for hDHODH research.

Synergistic Anti-Cancer Effects of DHODH Inhibitors in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, represents a compelling strategy in oncology.[1][2] While DHODH inhibitors have demonstrated limited efficacy as monotherapies, their true potential appears to lie in combination with other anticancer agents, where they exhibit significant synergistic effects across a range of malignancies.[3][4][5] This guide provides an objective comparison of the synergistic performance of various DHODH inhibitors with other anticancer drugs, supported by experimental data.

A specific compound designated "hDHODH-IN-7" was not identified in the available research. This guide therefore focuses on the synergistic effects of other well-characterized DHODH inhibitors such as brequinar, (R)-HZ05, and isobavachalcone as representative examples of this drug class.

Comparison of Synergistic Combinations

The synergistic potential of DHODH inhibitors has been explored in combination with conventional chemotherapy, targeted therapies, and immunotherapy, revealing diverse mechanisms of enhanced anti-tumor activity.

Synergy with Conventional Chemotherapeutic Agents

DHODH inhibitors have been shown to potentiate the cytotoxic effects of standard chemotherapies.

  • Cisplatin in Cervical Cancer: The combination of a DHODH inhibitor with cisplatin results in a synergistic suppression of cervical cancer cell growth.[6] This enhanced effect is driven by the induction of ferroptosis, a form of iron-dependent cell death, and is modulated through the mTOR signaling pathway.[6] In vivo, the combination of brequinar and cisplatin significantly increased levels of the lipid peroxidation marker 4-HNE in tumor tissues, confirming the induction of ferroptosis.[6]

  • Adriamycin in Acute Myeloid Leukemia (AML): In preclinical models of AML, the combination of the DHODH inhibitor isobavachalcone with adriamycin led to a significant suppression of leukemia cell growth and prolonged the survival of tumor-bearing mice without notable toxicity.[7]

  • Cytarabine (Ara-C) in Acute Myeloid Leukemia (AML): A significant challenge in AML treatment is resistance to the standard-of-care agent, cytarabine.[8] The novel DHODH inhibitor FF14984T was found to act synergistically with Ara-C, effectively overcoming resistance in AML cell lines by increasing the intracellular conversion of Ara-C to its active triphosphate form.[8]

Quantitative Data: DHODH Inhibitors with Chemotherapy

DHODH InhibitorCombination DrugCancer TypeKey Synergistic EffectSupporting Quantitative DataReference
BrequinarCisplatinCervical CancerInduction of FerroptosisCombination Index (CI) values were less than 1 in both CaSki and HeLa cervical cancer cell lines.[6][6]
IsobavachalconeAdriamycinAcute Myeloid Leukemia (AML)Enhanced Growth SuppressionSignificant tumor growth inhibition was observed in xenograft models.[7][7]
FF14984TCytarabine (Ara-C)Acute Myeloid Leukemia (AML)Overcoming Drug ResistanceThe combination synergistically enhanced the upregulation of the differentiation marker CD11b in THP1 cells.[8][8]
Synergy with Targeted Therapies

The combination of DHODH inhibitors with targeted agents has revealed novel mechanisms of synergistic cell killing.

  • Tyrosine Kinase Inhibitors in Mantle Cell Lymphoma (MCL): The DHODH inhibitor (R)-HZ05 and the AXL tyrosine kinase inhibitor bemcentinib demonstrate strong synergy in inducing apoptosis in MCL cells.[9] This combination proved more effective in reducing tumor burden and extending survival in a mouse xenograft model than either agent alone, and notably, this effect was independent of the p53 tumor suppressor gene status.[9][10]

  • BCL-2 Inhibitors (Venetoclax) in Myeloid Malignancies: The BCL-2 inhibitor venetoclax, particularly in combination with hypomethylating agents (HMAs), is a cornerstone of modern AML therapy.[11][12] Evidence suggests that venetoclax itself can inhibit DHODH, which contributes to its synergy with HMAs by sensitizing leukemia cells to their effects.[11]

  • p53 Degradation Inhibitors: DHODH inhibitors like (R)-HZ00 have been shown to increase the synthesis of the p53 tumor suppressor protein.[13] This creates a powerful synergy with drugs that prevent p53 degradation, such as the MDM2 inhibitor nutlin-3, leading to a significant reduction in tumor growth in vivo.[13]

Quantitative Data: DHODH Inhibitors with Targeted Therapies

DHODH InhibitorCombination DrugCancer TypeKey Synergistic EffectSupporting Quantitative DataReference
(R)-HZ05Bemcentinib (AXL Inhibitor)Mantle Cell Lymphoma (MCL)Induction of ApoptosisThe combination of 100 nM (R)-HZ05 and 1 µM bemcentinib induced apoptosis in 67.1% of cells.[10][9][10]
VenetoclaxHypomethylating AgentsAcute Myeloid Leukemia (AML)Enhanced Therapeutic EfficacySynergy is driven by HMA-mediated downregulation of MCL-1 and venetoclax's inhibition of DHODH.[11][11]
(R)-HZ00Nutlin-3 (MDM2 Inhibitor)Various Cancersp53-Mediated Cell KillingThe combination resulted in a synergistic reduction of tumor growth in vivo.[13][13]
Synergy with Immunotherapy

A particularly exciting avenue of research is the combination of DHODH inhibition with immune checkpoint blockade.

  • Immune Checkpoint Blockade (anti-CTLA-4 and anti-PD-1): Treatment with the DHODH inhibitor brequinar has been found to increase the expression of genes involved in antigen presentation, leading to higher levels of MHC class I molecules on the surface of cancer cells.[3][5] This enhanced antigen presentation makes tumors more "visible" to the immune system. In a melanoma mouse model, the combination of brequinar with dual anti-CTLA-4 and anti-PD-1 checkpoint blockade resulted in a significant extension of survival compared to either treatment alone.[3]

Quantitative Data: DHODH Inhibitors with Immunotherapy

DHODH InhibitorCombination DrugCancer TypeKey Synergistic EffectSupporting Quantitative DataReference
BrequinarAnti-CTLA-4 + Anti-PD-1MelanomaEnhanced Anti-Tumor ImmunityThe combination therapy significantly prolonged survival in the B16F10 melanoma mouse model.[3][3]

Experimental Protocols

Cell Viability and Synergy Assessment: To quantify synergy, cancer cell lines are treated with a dose matrix of the DHODH inhibitor and the partner drug. Cell viability is measured after a set incubation period (e.g., 72 hours) using a luminescent assay such as CellTiter-Glo®.[14] The resulting data is analyzed using the Chou-Talalay method to calculate a Combination Index (CI), where a CI value less than 1 indicates synergy.[6][15]

Mechanism of Action Studies:

  • Ferroptosis: Induction of ferroptosis is assessed by measuring lipid peroxidation using a malondialdehyde (MDA) assay and mitochondrial dysfunction via propidium iodide (PI) staining and flow cytometry.[6]

  • Western Blotting: To elucidate the underlying signaling pathways, protein expression levels of key pathway components (e.g., mTOR, p53, BCL-2 family members) are quantified by Western blot analysis.[15]

In Vivo Efficacy Studies: The in vivo synergistic effects are typically validated in xenograft or syngeneic mouse models.[7][9] Mice bearing established tumors are treated with the DHODH inhibitor, the combination drug, or the combination of both. Efficacy is determined by monitoring tumor volume over time and by Kaplan-Meier survival analysis.[7][9]

Visualizations

Signaling Pathways and Experimental Workflows

Synergistic_Mechanisms_of_DHODH_Inhibition cluster_DHODH DHODH Inhibition cluster_Pyrimidine Metabolic Stress cluster_Cellular_Response Cellular Consequences cluster_Combination_Drug Combination Agent cluster_Synergistic_Outcome Synergistic Effect DHODH_Inhibitor DHODH Inhibitor Pyrimidine_Depletion Pyrimidine Pool Depletion DHODH_Inhibitor->Pyrimidine_Depletion Inhibits S_Phase_Arrest S-Phase Arrest Pyrimidine_Depletion->S_Phase_Arrest Increased_p53 Increased p53 Synthesis Pyrimidine_Depletion->Increased_p53 MHC_Upregulation MHC-I Upregulation Pyrimidine_Depletion->MHC_Upregulation ROS_Induction ROS Induction Pyrimidine_Depletion->ROS_Induction Synergy Enhanced Tumor Cell Death S_Phase_Arrest->Synergy Increased_p53->Synergy MHC_Upregulation->Synergy ROS_Induction->Synergy Chemotherapy Chemotherapy Chemotherapy->Synergy Targeted_Therapy Targeted Therapy Targeted_Therapy->Synergy Immunotherapy Immunotherapy Immunotherapy->Synergy

Caption: Synergistic mechanisms of DHODH inhibitors with anticancer drugs.

Synergy_Evaluation_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Validation Cell_Lines Select Cancer Cell Lines Dose_Response Single Agent Dose-Response Curves Cell_Lines->Dose_Response Combination_Screen Combination Matrix (DHODH-I + Drug) Dose_Response->Combination_Screen CI_Analysis Combination Index (CI) Analysis Combination_Screen->CI_Analysis Mechanism_Studies Mechanistic Studies (e.g., Western Blot, Flow Cytometry) CI_Analysis->Mechanism_Studies Animal_Model Establish Xenograft/ Syngeneic Mouse Model Treatment_Groups Administer Single Agents and Combination Animal_Model->Treatment_Groups Efficacy_Endpoint Monitor Tumor Growth and Survival Treatment_Groups->Efficacy_Endpoint Data_Analysis Statistical Analysis of Efficacy Efficacy_Endpoint->Data_Analysis

Caption: A typical workflow for the evaluation of synergistic drug combinations.

References

Safety Operating Guide

Navigating the Safe Disposal of hDHODH-IN-7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. hDHODH-IN-7, a human dihydroorotate dehydrogenase (DHODH) inhibitor, requires careful consideration for its disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Core Principles of Chemical Waste Disposal

The fundamental principle governing the disposal of this compound is to treat it as potentially hazardous waste in the absence of a specific safety data sheet (SDS) detailing its hazards. All waste materials must be managed in accordance with local, state, and federal regulations.[1] The generator of the hazardous waste is responsible for its safe management from its creation to its ultimate disposal.[1]

Step-by-Step Disposal Procedures for this compound

Waste Identification and Segregation

Properly identify all waste containing this compound. This includes the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions. Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.[1]

Containment

Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1] The container should be made of a material compatible with the chemical. Ensure the container is kept closed except when adding waste.[1]

Labeling

Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's and local regulations.[1]

Storage

Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]

Spill Management

In the event of a spill, evacuate the immediate area if necessary.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For a powdered material, a dust respirator is recommended.[1] Use dry clean-up procedures for solid this compound to avoid generating dust.[1] Gently sweep the material into a suitable container. For liquid spills, use an absorbent material to contain and collect the waste.[1] Place all spill cleanup materials into the hazardous waste container and thoroughly decontaminate the spill area.[1]

Final Disposal

Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Do not dispose of this compound down the drain or in the regular trash.[1][2] Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[1]

Safety and Handling Summary

Precaution CategorySpecific RecommendationsSource
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat. NIOSH-certified respirator for handling powders or in case of spills without adequate ventilation.[1][3]
Handling Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation.[4]
Storage Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. Store at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).[4][5]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[4]
Spill Response Use appropriate PPE. For solids, use dry clean-up methods. For liquids, use absorbent materials. Decontaminate the spill area.[1]

Disposal Workflow

This compound Disposal Workflow cluster_0 Preparation cluster_1 Containment cluster_2 Collection & Storage cluster_3 Final Disposal cluster_4 Spill Response A Identify this compound Waste (Pure compound, contaminated labware, solutions) B Wear Appropriate PPE (Gloves, safety glasses, lab coat) A->B C Select Compatible, Leak-Proof Hazardous Waste Container B->C D Label Container: 'Hazardous Waste', 'this compound' C->D E Place Waste in Labeled Container D->E F Store in Designated, Secure, Well-Ventilated Area E->F G Contact Institutional EHS or Licensed Waste Contractor F->G H Complete Required Disposal Documentation G->H I Arrange for Pickup and Disposal H->I Spill Spill Occurs Spill_A Evacuate Area (if necessary) Spill->Spill_A Spill_B Don Additional PPE (e.g., respirator) Spill_A->Spill_B Spill_C Contain and Clean Up Spill (Use appropriate method for solid/liquid) Spill_B->Spill_C Spill_D Place Cleanup Materials in Hazardous Waste Container Spill_C->Spill_D Spill_D->E Resume Normal Procedure

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling hDHODH-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of hDHODH-IN-7, a human dihydroorotate dehydrogenase (DHODH) inhibitor. The following procedural steps and recommendations are designed to minimize risk and establish clear operational and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired when there is a risk of splashes or spills. Safety glasses with side shields are not considered sufficient.[3]
Face ShieldTo be worn in conjunction with safety goggles when handling larger quantities or when there is a significant splash risk.
Hand Protection Chemically Resistant GlovesDouble gloving is recommended. Gloves must be rated for chemotherapy or hazardous drug handling (e.g., meeting ASTM D6978 standards).[3] Change gloves every 30 minutes or immediately if contaminated, punctured, or torn.[3]
Body Protection Disposable GownMust be disposable and shown to resist permeability by hazardous drugs.[3] Gowns should be long-sleeved with closed elastic or knit cuffs.[3] Change every 2-3 hours or immediately if contaminated.[3]
Lab CoatA standard lab coat may be worn for low-volume, low-concentration work, but a disposable gown is preferred.
Respiratory Protection N95 RespiratorRequired at a minimum to protect against airborne particles.[3] The mask must be properly fit-tested.[3] A standard surgical mask is not sufficient.[3]
Half- or Full-Face RespiratorRecommended when handling the powder outside of a certified chemical fume hood or for spill cleanup.
Foot Protection Closed-Toed ShoesRequired at all times in the laboratory.
Shoe CoversTwo pairs of shoe covers should be worn when handling this compound.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring the integrity of the experiment.

1. Preparation and Planning:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Gather Materials: Ensure all necessary PPE, handling equipment (e.g., dedicated spatulas, weighing paper), and waste containers are readily available.

2. Compound Handling:

  • Weighing: Weigh the solid compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of the powder.

  • Dissolving: If preparing a stock solution, add the solvent to the vial containing the compound slowly to avoid splashing. This compound is soluble in DMSO.[2]

  • Storage: Store the compound as a solid powder in a dry, dark place at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[2] Stock solutions should be stored at -20°C for the long term or 0-4°C for the short term.[2]

3. Spill Management:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Alert: Notify the laboratory supervisor and safety officer.

  • Contain: If safe to do so, contain the spill using a chemical spill kit.

  • Clean-up: Personnel involved in the clean-up must wear appropriate PPE, including respiratory protection. Absorb liquid spills with an inert material. For solid spills, carefully scoop the material into a designated waste container.

  • Decontaminate: Decontaminate the area with an appropriate cleaning agent.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, vials, and pipette tips, must be disposed of as hazardous chemical waste.

  • Containers: Use clearly labeled, leak-proof containers for all this compound waste.

  • Aqueous Waste: Collect all aqueous waste containing this compound in a designated hazardous waste container.

  • Solid Waste: Collect all solid waste, including contaminated PPE, in a designated hazardous waste container.

  • Sharps: Dispose of any contaminated sharps in a designated sharps container for hazardous chemical waste.

  • Disposal Vendor: Follow your institution's guidelines for the final disposal of hazardous chemical waste through a licensed vendor.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_spill Spill Contingency A Conduct Risk Assessment B Don Appropriate PPE A->B C Weigh Solid this compound B->C Proceed to handling D Prepare Stock Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment complete S1 Evacuate and Alert E->S1 Spill Occurs G Segregate and Dispose of Waste F->G H Doff PPE Correctly G->H I Exit Laboratory H->I End of Procedure S2 Contain Spill S1->S2 S3 Clean and Decontaminate S2->S3 S3->G Dispose of spill waste

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.